Product packaging for (5-Bromopyridin-2-yl)(morpholino)methanone(Cat. No.:CAS No. 957063-06-8)

(5-Bromopyridin-2-yl)(morpholino)methanone

Cat. No.: B1294229
CAS No.: 957063-06-8
M. Wt: 271.11 g/mol
InChI Key: WTHVKZJDIPQZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Bromopyridin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C10H11BrN2O2 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2O2 B1294229 (5-Bromopyridin-2-yl)(morpholino)methanone CAS No. 957063-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromopyridin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHVKZJDIPQZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650335
Record name (5-Bromopyridin-2-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957063-06-8
Record name (5-Bromo-2-pyridinyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957063-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromopyridin-2-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (5-Bromopyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)(morpholino)methanone is a heterocyclic compound featuring a brominated pyridine ring linked to a morpholine moiety via a ketone bridge. While specific experimental data on its chemical and biological properties are not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the analysis of its structural components and data from closely related analogues. This document outlines its fundamental chemical properties, a plausible synthetic route with detailed experimental protocols, and discusses its potential reactivity and putative biological significance. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in medicinal chemistry and drug discovery.

Chemical Properties

This compound, with the CAS Number 957063-06-8, is a compound whose core structure suggests its potential as a versatile building block in organic synthesis.[1] The presence of a bromine atom on the pyridine ring offers a reactive site for various cross-coupling reactions, while the morpholino-methanone functional group can influence its solubility, metabolic stability, and receptor binding properties.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 957063-06-8[1][2]
Molecular Formula C₁₀H₁₁BrN₂O₂[2]
Molecular Weight 271.11 g/mol [2]
IUPAC Name (5-bromopyridin-2-yl)(morpholin-4-yl)methanone[3]
Canonical SMILES C1COCCN1C(=O)C2=NC=C(C=C2)Br[3]
InChI Key WTHVKZJDIPQZNG-UHFFFAOYSA-N[3]
Purity Typically ≥98% (as supplied by vendors)[3]
Predicted LogP 0.99[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1
Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the provided search results. Characterization of this compound would require experimental acquisition of these spectra.

Synthesis and Reactivity

While a specific, published experimental protocol for the synthesis of this compound was not found, a highly plausible synthetic route can be devised based on standard organic chemistry principles and analogous reactions. The most direct approach involves the amidation of a 5-bromopicolinoyl chloride with morpholine.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 5-bromopicolinic acid.

Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 5-Bromopicolinic_Acid 5-Bromopicolinic Acid 5-Bromopicolinoyl_Chloride 5-Bromopicolinoyl Chloride 5-Bromopicolinic_Acid->5-Bromopicolinoyl_Chloride Chlorinating Agent Thionyl_Chloride SOCl₂ or (COCl)₂ Target_Compound This compound 5-Bromopicolinoyl_Chloride->Target_Compound Base (e.g., Et₃N), Solvent (e.g., DCM) Morpholine Morpholine

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromopicolinoyl Chloride

This protocol is adapted from the general synthesis of acyl chlorides from carboxylic acids.

  • Materials:

    • 5-Bromopicolinic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or Toluene

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask with a reflux condenser and a gas trap

    • Magnetic stirrer and heating mantle

    • Rotary evaporator

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq).

    • Add anhydrous DCM or toluene to suspend the acid.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 5-bromopicolinoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on standard amidation reactions of acyl chlorides.

  • Materials:

    • Crude 5-bromopicolinoyl chloride from Step 1

    • Morpholine

    • Triethylamine (Et₃N) or another non-nucleophilic base

    • Anhydrous dichloromethane (DCM)

    • Separatory funnel

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • Dissolve the crude 5-bromopicolinoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

    • In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the morpholine solution dropwise to the stirred solution of 5-bromopicolinoyl chloride at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Reactivity

The chemical structure of this compound suggests several potential avenues for further chemical modification.

Reactivity cluster_reactions Potential Reactions Target_Compound This compound Suzuki Suzuki Coupling (with Boronic Acids/Esters) Target_Compound->Suzuki Pd Catalyst, Base Heck Heck Coupling (with Alkenes) Target_Compound->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (with Amines) Target_Compound->Buchwald Pd Catalyst, Base Reduction Ketone Reduction (e.g., with NaBH₄) Target_Compound->Reduction Reducing Agent

Caption: Potential chemical transformations of this compound.

  • Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries. The reactivity of a similar compound, (5-Bromopyridin-2-yl)(phenyl)methanone, in such reactions has been noted.[4]

  • Ketone Reduction: The ketone functional group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This would yield (5-Bromopyridin-2-yl)(morpholino)methanol, a compound with different steric and electronic properties.

Biological Activity and Potential Applications

There is no specific information available in the searched literature regarding the biological activity, mechanism of action, or effects on signaling pathways of this compound. However, the structural motifs present in the molecule, namely the bromopyridine and morpholine moieties, are found in numerous biologically active compounds.

The morpholine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability. The bromopyridine scaffold is a versatile building block in medicinal chemistry, and its derivatives have been explored for a variety of therapeutic applications. For instance, related brominated pyridine compounds have been investigated for their potential in treating neurological and inflammatory diseases.[4]

Given the lack of direct biological data, any potential application of this compound in drug discovery would require extensive screening and in vitro/in vivo studies.

Conclusion

This compound is a readily synthesizable compound with potential as a versatile intermediate in medicinal chemistry and materials science. This guide has provided a detailed, albeit putative, synthetic protocol and an overview of its likely chemical reactivity. While there is a clear absence of experimental data on its physicochemical properties and biological activity, the structural features of the molecule suggest that it could be a valuable starting point for the development of novel compounds with interesting pharmacological profiles. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: Structure Elucidation of (5-Bromopyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (5-Bromopyridin-2-yl)(morpholino)methanone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this document presents a putative synthesis protocol based on established amide coupling methodologies. Furthermore, predicted spectroscopic data are provided, derived from analyses of structurally analogous compounds. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel pyridine-based compounds.

Introduction

Pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities.[1] The introduction of a morpholine moiety can enhance the pharmacological properties of a molecule, including its solubility and metabolic stability.[2] The target molecule, this compound, combines these two key structural features. Its synthesis and characterization are therefore of significant interest for the exploration of new chemical entities in drug discovery. This guide outlines a plausible synthetic route and a detailed approach to its structural confirmation using modern spectroscopic techniques.

Chemical Structure and Properties

This compound is a tertiary amide derived from 5-bromopyridine-2-carboxylic acid and morpholine.[3] Its fundamental chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 957063-06-8[4]
Molecular Formula C10H11BrN2O2[5]
Molecular Weight 271.11 g/mol [5]
IUPAC Name 4-(5-bromopyridine-2-carbonyl)morpholine[5]
Canonical SMILES O=C(C1=CC=C(Br)C=N1)N1CCOCC1[5]
InChI Key WTHVKZJDIPQZNG-UHFFFAOYSA-N[5]

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a standard amide coupling reaction between 5-bromopyridine-2-carboxylic acid and morpholine. The use of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a common and effective method for this transformation.[6]

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 5-Bromopyridine-2-carboxylic acid P1 This compound R1->P1 R2 Morpholine R2->P1 C1 HATU C1->P1 Coupling Agent B1 DIPEA B1->P1 Base S1 DMF S1->P1 Solvent

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol

Disclaimer: The following protocol is a putative procedure based on general amide coupling methods and has not been experimentally validated for this specific compound.

Materials:

  • 5-bromopyridine-2-carboxylic acid (1.0 eq)

  • Morpholine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromopyridine-2-carboxylic acid in anhydrous DMF, add morpholine and DIPEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Structural Elucidation

The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic methods. The following sections detail the expected data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the target compound based on its structure and known data for similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60d1HH-6 (Pyridine)
~7.90dd1HH-4 (Pyridine)
~7.65d1HH-3 (Pyridine)
~3.75m4H-N(CH₂CH₂)₂O
~3.65m4H-N(CH₂CH₂)₂O

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0C=O (Amide)
~152.0C-2 (Pyridine)
~148.0C-6 (Pyridine)
~140.0C-4 (Pyridine)
~122.0C-3 (Pyridine)
~120.0C-5 (Pyridine)
~67.0-N(CH₂CH₂)₂O
~45.0-N(CH₂CH₂)₂O

Table 3: Predicted IR and MS Data

TechniquePredicted DataInterpretation
IR (ATR, cm⁻¹) ~1640C=O stretch (amide)
~1580, 1450Aromatic C=C and C=N stretching
~1240C-N stretching
~1115C-O-C stretching (morpholine)
MS (EI) m/z 271/273Molecular ion peak (M⁺) with bromine isotope pattern
m/z 184/186Fragment from loss of morpholine
m/z 86Morpholine fragment
Structural Elucidation Workflow

The process of confirming the structure of the synthesized compound would follow a logical progression of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation S Amide Coupling Reaction P Column Chromatography S->P NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) P->NMR MS Mass Spectrometry (MS) P->MS IR Infrared (IR) Spectroscopy P->IR C Data Interpretation & Final Structure Assignment NMR->C MS->C IR->C

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. While a definitive experimental protocol and corresponding spectroscopic data are not yet available in the public domain, the proposed methods and predicted data offer a robust starting point for researchers. The methodologies outlined herein are based on well-established principles of organic synthesis and structural analysis, and are anticipated to be highly applicable to the successful preparation and characterization of this and related novel compounds. Further research is warranted to validate these predictions and to explore the potential biological activities of this molecule.

References

(5-Bromopyridin-2-yl)(morpholino)methanone CAS 957063-06-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (5-Bromopyridin-2-yl)(morpholino)methanone (CAS 957063-06-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the known properties of the chemical compound this compound, identified by the CAS number 957063-06-8. Due to the limited availability of public research data, this guide focuses on fundamental physicochemical properties and sourcing information.

Chemical Properties and Identifiers

This compound is a synthetic organic compound. Its core structure consists of a brominated pyridine ring linked to a morpholine moiety via a carbonyl group. This structure suggests its potential utility as a building block in medicinal chemistry and materials science.

PropertyValueSource
CAS Number 957063-06-8N/A
Molecular Formula C10H11BrN2O2N/A
Molecular Weight 271.11 g/mol N/A
IUPAC Name (5-bromopyridin-2-yl)(morpholin-4-yl)methanoneN/A
Canonical SMILES C1COCCN1C(=O)C2=NC=C(C=C2)BrN/A
InChI Key YQVYKGNXCRFVQY-UHFFFAOYSA-NN/A

Experimental Data

Detailed experimental protocols and comprehensive characterization data for this compound are not extensively reported in publicly accessible literature. The information available is primarily from commercial suppliers.

ParameterValueNotes
Purity ≥97%Typically offered by commercial suppliers.
Appearance White to off-white solidVisual inspection.

Logical Relationships and Potential Applications

The structural motifs present in this compound, namely the bromopyridine and morpholine groups, are prevalent in pharmacologically active molecules. The bromine atom provides a site for further chemical modification, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. The morpholine group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

logical_relationship start This compound intermediate Chemical Intermediate start->intermediate Serves as application Potential Applications intermediate->application Leads to pharma Pharmaceuticals application->pharma e.g. materials Materials Science application->materials e.g.

Caption: Logical flow from the compound to its potential applications.

Sourcing and Handling

This compound is available from various chemical suppliers. It is intended for research and development purposes only. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed handling and storage information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Biological activity of bromopyridine morpholine amides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Bromopyridine Morpholine Amides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The convergence of privileged structures in medicinal chemistry often leads to the discovery of novel compounds with significant therapeutic potential. This guide focuses on the prospective biological activities of a unique chemical class: bromopyridine morpholine amides. This class combines two key moieties: the bromopyridine ring, a versatile synthetic intermediate and a common feature in bioactive molecules, and the morpholine amide group, which is frequently incorporated into drug candidates to enhance physicochemical properties and confer biological activity.

While direct and extensive research on the combined "bromopyridine morpholine amide" scaffold is nascent, a comprehensive analysis of the individual components provides a strong rationale for their investigation. Morpholine-containing compounds have demonstrated a wide array of biological activities, including roles in oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] The morpholine ring is known to improve properties such as water solubility and metabolic stability, making it a valuable component in drug design.[1][4] The bromopyridine moiety serves as a crucial handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.

This document serves as a technical guide for researchers interested in exploring this promising, yet underexplored, class of compounds. It provides a proposed synthetic framework, detailed experimental protocols for precursor synthesis and potential biological assays, a review of relevant biological pathways, and a structured presentation of quantitative data from closely related compounds to guide future research.

Proposed Synthesis and Methodologies

The synthesis of bromopyridine morpholine amides can be logically approached through the coupling of a bromopyridine-derived carboxylic acid with morpholine. This standard amidation reaction forms the core of the proposed synthetic workflow.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Coupling Step Bromopyridine Bromopyridine Carboxylation Carboxylation Reaction (e.g., Grignard + CO2) Bromopyridine->Carboxylation Step 1 Morpholine Morpholine Coupling Amide Coupling Morpholine->Coupling Step 2b BromopyridineAcid Bromopyridine Carboxylic Acid Carboxylation->BromopyridineAcid Intermediate Activation Carboxylic Acid Activation (e.g., with SOCl2, EDCI) BromopyridineAcid->Activation Step 2a Activation->Coupling Activated Intermediate FinalProduct Bromopyridine Morpholine Amide Coupling->FinalProduct Final Product

Caption: Proposed synthetic workflow for bromopyridine morpholine amides.

Experimental Protocols

1. Synthesis of 2-Bromopyridine (Precursor)

This protocol is adapted from a standard procedure for the diazotization of 2-aminopyridine.[5]

  • Materials: 5-L three-necked flask, mechanical stirrer, dropping funnel, low-temperature thermometer, 48% hydrobromic acid (HBr), 2-aminopyridine, bromine (Br₂), sodium nitrite (NaNO₂), sodium hydroxide (NaOH), ether, solid potassium hydroxide (KOH).

  • Procedure:

    • Equip the 5-L flask with a stirrer, dropping funnel, and thermometer. In a well-ventilated hood, add 790 mL of 48% HBr.

    • Cool the flask to 0°C or lower using an ice-salt bath.

    • Slowly add 150 g (1.59 moles) of 2-aminopyridine over 10 minutes, maintaining the low temperature.

    • While keeping the temperature at 0°C or below, add 240 mL (4.7 moles) of bromine dropwise. The mixture may thicken as a yellow-orange perbromide forms.[5]

    • Prepare a solution of 275 g (4 moles) of NaNO₂ in 400 mL of water. Add this solution dropwise over 2 hours, ensuring the temperature does not rise above 0°C.

    • Stir for an additional 30 minutes.

    • Prepare a solution of 600 g (15 moles) of NaOH in 600 mL of water. Add this slowly to the reaction mixture, not allowing the temperature to exceed 20-25°C.

    • Extract the nearly colorless mixture with four 250-mL portions of ether.

    • Dry the combined ether extracts over 100 g of solid KOH for 1 hour.

    • Distill the dried extract through a Vigreux column. 2-Bromopyridine distills at 74–75°C/13 mm Hg.[5] The expected yield is 86–92%.[5]

2. Synthesis of Morpholine Amides from Carboxylic Acids (General Protocol)

This general photochemical protocol describes the coupling of a carboxylic acid (in this case, the bromopyridine carboxylic acid intermediate) with morpholine.[6]

  • Materials: Photoreactor with 370 nm LED, reaction vessel, magnetic stirrer, relevant bromopyridine carboxylic acid, morpholine, 4-dimethylaminopyridine (DMAP), bromotrichloromethane (BrCCl₃), solvent (e.g., acetonitrile).

  • Procedure:

    • In the reaction vessel, dissolve the bromopyridine carboxylic acid (1 equivalent).

    • Add morpholine (1.2 equivalents) and DMAP (1.5 equivalents).

    • Add the solvent and BrCCl₃ (2.0 equivalents).

    • Place the vessel in the photoreactor and irradiate with 370 nm light at room temperature, with stirring, for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product using column chromatography on silica gel to yield the final bromopyridine morpholine amide.

Potential Biological Activities and Signaling Pathways

The biological potential of bromopyridine morpholine amides can be inferred from the extensive research on morpholine-containing compounds, which are known to interact with key cellular targets, particularly in oncology.

PI3K/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several morpholine-containing molecules are potent inhibitors of kinases within this pathway.[1] The morpholine moiety often occupies a specific pocket in the kinase active site, contributing to both potency and selectivity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K Activates EIF4E 4E-BP1 mTORC1->EIF4E Inhibits Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation EIF4E->Proliferation Promotes (when inhibited) Inhibitor Bromopyridine Morpholine Amide (Hypothesized Target) Inhibitor->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The morpholine scaffold is present in some antibiotics.[2] Derivatives of this class could be tested for activity against various bacterial and fungal strains.

Central Nervous System (CNS) Activity

Due to their physicochemical properties, morpholine derivatives often exhibit good blood-brain barrier permeability. This has led to their exploration for CNS targets, including receptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases.[1]

Protocols for Biological Evaluation

1. In Vitro Kinase Inhibition Assay (for PI3K/mTOR)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.

  • Workflow Diagram:

    G Prep Prepare Assay Plate: - Kinase - Substrate - Buffer Compound Add Test Compound (Serial Dilution) Prep->Compound Incubate1 Pre-incubation Compound->Incubate1 Initiate Initiate Reaction (Add ATP) Incubate1->Initiate Incubate2 Incubate at RT Initiate->Incubate2 Detect Add Detection Reagent (Luminescent) Incubate2->Detect Read Read Signal (Luminometer) Detect->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

    Caption: Workflow for an in vitro kinase inhibition assay.

  • Procedure:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Create serial dilutions of the test bromopyridine morpholine amide compound in DMSO, then dilute further in the reaction buffer.

    • In a 96-well plate, add the kinase, a suitable peptide substrate, and the diluted test compound.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to a final concentration appropriate for the specific kinase (e.g., 10 µM).

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction and quantify ATP consumption (which is inversely proportional to kinase activity) by adding a detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method, adapted from a study on morpholine derivatives, assesses the antimicrobial activity of the synthesized compounds.[7]

  • Materials: Mueller-Hinton agar plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strain (e.g., Candida albicans), sterile filter paper discs (5 mm), test compounds dissolved in DMSO, positive control (e.g., ciprofloxacin), negative control (DMSO), incubator.

  • Procedure:

    • Prepare a microbial inoculum and uniformly swab it onto the surface of the agar plates.

    • Impregnate sterile filter paper discs with a defined concentration of the test compound (e.g., 50 µ g/disc ).

    • Place the discs onto the inoculated agar surface. Include positive and negative control discs.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Quantitative Data of Related Compounds

No specific quantitative biological data for "bromopyridine morpholine amides" has been published. The following table summarizes data for known PI3K/mTOR inhibitors that contain a morpholine moiety, providing a benchmark for potential activity.

Compound Name (Reference)Target(s)Assay TypeIC₅₀ (nM)Cell Line / Notes
Gedatolisib (PF-05212384) PI3K / mTORBiochemicalPI3Kα: 0.4mTOR: 1.6Dual inhibitor
Apitolisib (GDC-0980) PI3K / mTORBiochemicalPI3Kα: 5mTOR: 17Dual inhibitor
Pictilisib (GDC-0941) PI3Kα/δBiochemicalPI3Kα: 3PI3Kδ: 3Pan-PI3K inhibitor
Voxtalisib (XL765) PI3K / mTORBiochemicalPI3Kγ: 38mTOR: ~100Dual inhibitor

This data is for illustrative purposes to show the potency of related morpholine-containing compounds and is compiled from publicly available drug development data.

Conclusion

The bromopyridine morpholine amide scaffold represents a compelling, albeit underexplored, area for drug discovery. By combining the synthetic utility of the bromopyridine ring with the favorable pharmacological properties of the morpholine amide group, this chemical class holds significant potential. The strong precedent for morpholine-containing compounds as potent inhibitors of the PI3K/mTOR pathway suggests that oncology is a primary area for investigation. Furthermore, potential applications in CNS disorders and infectious diseases should not be overlooked. The synthetic and experimental protocols detailed in this guide provide a foundational framework for researchers to synthesize, screen, and characterize these novel compounds, paving the way for the development of new therapeutic agents.

References

Potential Therapeutic Targets for Pyridinyl Methanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the potential therapeutic targets for pyridinyl methanones and related pyridinone scaffolds. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. The information is compiled from recent scientific literature to facilitate further investigation and development of this promising class of compounds.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for inflammatory diseases.[1][2] Pyridinyl-containing compounds, such as the extensively studied Doramapimod (BIRB 796), have been identified as potent allosteric inhibitors of p38 MAPK.[2] These inhibitors bind to a unique, hydrophobic, allosteric site on the p38 kinase, stabilizing it in an inactive conformation and preventing its activation.[2]

Quantitative Data: p38 MAPK Inhibitory Activity

The inhibitory potency of pyridinyl and pyridinone derivatives has been evaluated against p38α MAPK and in cell-based assays measuring the downstream effects, such as the inhibition of TNF-α production.

Compound Class/NameTarget/AssayIC50 / EC50Reference
Pyridopyridazin-6-one Derivativep38α MAP kinase< 1 nM[3]
Doramapimod (BIRB 796)p38α (Enzyme Assay)38 nM[2]
Doramapimod (BIRB 796)TNF-α production (LPS-stimulated PBMCs)130 nM[2]
p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered kinase pathway. It is initiated by upstream MAPK Kinase Kinases (MAPKKKs) like MEKK, MLK, and ASK1, which phosphorylate and activate MAPK Kinases (MAPKKs) such as MKK3 and MKK6.[1][4] These, in turn, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases (like MAPKAPK-2/MK2) and transcription factors (like ATF-2), leading to the production of pro-inflammatory cytokines.[1][5] Pyridinyl methanone inhibitors block the activity of p38, thereby halting this inflammatory cascade.

p38_pathway cluster_nucleus Nucleus stress Environmental Stress & Inflammatory Cytokines (e.g., TNF-α) mapkkk MAPKKK (ASK1, TAK1, MEKKs) stress->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK (α, β, γ, δ) mapkk->p38 downstream_kinases Downstream Kinases (MK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (ATF-2, MEF-2, CREB) p38->transcription_factors inhibitor Pyridinyl Methanone Inhibitor (e.g., Doramapimod) inhibitor->p38 downstream_kinases->transcription_factors inflammation Inflammation (Cytokine Production, Apoptosis) transcription_factors->inflammation nucleus Nucleus

p38 MAPK signaling pathway and point of inhibition.

Anticancer Activity

Pyridinone and pyridine-containing scaffolds are prevalent in compounds demonstrating a broad spectrum of antiproliferative activity against various human tumor cell lines.[6][7][8] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth.[9]

Key Anticancer Mechanisms and Targets:
  • Induction of Apoptosis and Cell Cycle Arrest : Certain pyridine derivatives induce G2/M phase arrest and apoptosis in liver and breast cancer cells, a mechanism mediated through the upregulation of p53, p21, and the apoptosis-associated protein JNK.[10]

  • Kinase Inhibition : Various kinases crucial for cancer cell proliferation and survival, such as Met kinase, EGFR, and VEGFR, have been identified as targets.[6][10]

  • Tubulin Polymerization Inhibition : Some indolyl-pyridinyl-propenones act as microtubule-disrupting agents, leading to mitotic arrest.[11]

  • Other Enzyme Inhibition : Dihydroorotate dehydrogenase (DHODH) and Monoacylglycerol Lipase (MAGL) have also been identified as targets for pyridinyl-containing compounds in cancer therapy.[12][13]

Quantitative Data: Anticancer Activity of Pyridine/Pyridinone Derivatives
Compound/ClassCell LineIC50Mechanism/TargetReference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Cancer)4.5 µMG2/M Arrest, Apoptosis[10]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneMCF-7 (Breast Cancer)>10 µMG2/M Arrest, Apoptosis[10]
Pyridinone Derivative (44a)GTL-16 (Gastric Carcinoma)0.06 µMMet Kinase Inhibition[7]
Pyridine-Thiazole Hybrid (3)HL-60 (Leukemia)0.57 µMCytotoxicity[14]
Phenyl(piperazin-1-yl)methanone derivative (4)Breast/Ovarian Cancer Cells31-72 µMMAGL Inhibition[13]
N-pyridinyl ureidobenzenesulfonatesMOLM-13 (AML)12-31 nMDHODH Inhibition[12]
Drug Discovery Workflow for Anticancer Agents

The process of identifying and validating a new anticancer agent follows a structured workflow, beginning with broad screening and progressively narrowing down to specific, potent candidates for further development.

drug_discovery_workflow start Compound Library (Pyridinyl Methanones) primary_screen Primary Screening (High-Throughput Cell Viability Assay) start->primary_screen hit_id Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_id secondary_assay Secondary Assays (IC50 Determination) hit_id->secondary_assay moa Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays, Target Engagement) secondary_assay->moa lead_opt Lead Optimization (Structure-Activity Relationship) moa->lead_opt invivo In Vivo Models (Xenograft Studies) lead_opt->invivo end Preclinical Candidate invivo->end

A typical workflow for anticancer drug discovery.

Cannabinoid Receptor (CB1/CB2) Modulation

Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) that play significant roles in various physiological processes.[15] CB1 is found predominantly in the nervous system, while CB2 is primarily located in immune tissues.[15][16] Both receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels and MAPK pathways.[17][18] The structural similarity of some pyridinyl methanones to synthetic cannabinoids suggests they may interact with these receptors.

Cannabinoid Receptor Signaling Pathway

Upon agonist binding, CB1/CB2 receptors activate Gi/o proteins.[15] The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[19] The Gβγ dimer can activate other pathways, including Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) cascades, ultimately influencing gene expression and cellular functions like cell survival and synaptic plasticity.[15][19]

cannabinoid_pathway ligand Pyridinyl Methanone (Agonist/Antagonist) receptor CB1/CB2 Receptor (7-TM GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac mapk MAPK Pathway (ERK, JNK, p38) g_beta_gamma->mapk ion_channel Ion Channels (K+, Ca2+) g_beta_gamma->ion_channel camp cAMP ↓ ac->camp cellular_response Cellular Response (Gene Expression, Synaptic Plasticity) camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Signaling cascade for cannabinoid receptors CB1/CB2.

Experimental Protocols

The characterization of pyridinyl methanones as therapeutic agents involves a variety of standard and specialized assays. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay (e.g., for Kinases)

This protocol describes a general method to determine the inhibitory potency (IC50) of a compound against a target enzyme, such as p38 MAPK. Isothermal titration calorimetry (ITC) is a modern approach that directly measures the heat of reaction, but more common methods rely on measuring substrate-to-product conversion.[20]

Objective: To quantify the concentration at which a test compound inhibits 50% of the target enzyme's activity.

Materials:

  • Purified recombinant target enzyme (e.g., p38α).

  • Specific substrate (e.g., a peptide substrate for p38).

  • ATP (for kinase assays).

  • Test compound (pyridinyl methanone) dissolved in DMSO, serially diluted.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ for kinase activity, or a phosphospecific antibody).

  • Microplate reader (Luminescence or Fluorescence).

  • 384-well microplates.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 100 µM to 1 pM.

  • Enzyme Reaction:

    • Add a fixed amount of the enzyme to each well of the microplate.

    • Add the serially diluted test compound to the wells. Include controls for 100% activity (DMSO vehicle only) and 0% activity (no enzyme or potent inhibitor).

    • Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of product formed (or remaining substrate).

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Normalize the data to the control wells (0% and 100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine a compound's affinity for a specific receptor, such as CB1 or CB2.[22][23]

Objective: To determine the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Materials:

  • Cell membrane preparation expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [³H]CP-55,940 for cannabinoid receptors).

  • Unlabeled test compound (pyridinyl methanone), serially diluted.

  • Binding buffer (e.g., Tris-HCl, MgCl2, BSA).

  • Glass fiber filter mats (e.g., Whatman GF/C).

  • Cell harvester/vacuum filtration manifold.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and serially diluted concentrations of the test compound.[23]

  • Controls:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Cell Viability)

This protocol describes a method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[24]

Objective: To measure the effect of a test compound on the viability or proliferation of a specific cell line and determine its potency (EC50 or GI50).

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (pyridinyl methanone), serially diluted.

  • Cell viability reagent (e.g., CellTiter-Glo® which measures ATP, or MTT/XTT reagents).

  • 96- or 384-well clear-bottom, sterile cell culture plates.

  • Multichannel pipette, incubator, and microplate reader.

Methodology:

  • Cell Seeding: Seed the cells into the microplate wells at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (background) controls.

  • Incubation: Incubate the cells with the compound for a specified period, typically 48 to 72 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the required time to allow the reaction to occur (e.g., 10 minutes for ATP-based assays, 2-4 hours for MTT).

  • Data Acquisition: Measure the signal (luminescence for ATP, absorbance for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log concentration of the compound.

    • Use non-linear regression to fit a dose-response curve and calculate the EC50 (or GI50) value.

References

The Structure-Activity Relationship of 5-Bromopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and the synthetic handle provided by the bromine atom allow for extensive chemical modifications, making it a focal point in the discovery of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-bromopyridine derivatives, with a focus on their applications as kinase inhibitors, anticancer agents, and antimicrobial compounds. Detailed experimental methodologies for key biological assays are also presented to facilitate further research and development in this promising area.

Quantitative Structure-Activity Relationship Data

The biological activity of 5-bromopyridine derivatives is profoundly influenced by the nature and position of various substituents. The following tables summarize the quantitative SAR data for different classes of these compounds, providing a comparative analysis of their inhibitory and cytotoxic effects.

Kinase Inhibitory Activity

5-Bromopyridine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The pyridine nitrogen often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.

Table 1: Kinase Inhibitory Activity of 5-Bromopyridine and Related Pyridine Derivatives

Compound IDTarget KinaseR1 (at C2)R2 (at C3/C4/C6)IC50 (nM)
1a ALK-NH2-H40
1b ALK-NHC(O)CH₃-H>1000
2a EGFR (WT)Varied aminopyrimidine4,5,6,7-tetrahydrothieno[3,2-c]pyridine170.0
2b EGFR (L858R/T790M)Varied aminopyrimidine4,5,6,7-tetrahydrothieno[3,2-c]pyridine4.0
3a CDK2/cyclin A22-chloro-6-(naphthalen-2-yl)4-(thiophen-2-yl)nicotinonitrile240
3b CDK2/cyclin A26-(naphthalen-2-yl)-4-(thiophen-2-yl)1H-pyrazolo[3,4-b]pyridin-3-amine650

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different studies should be made with caution.

The data in Table 1 highlights the critical role of the 2-amino group for hinge-binding, as its acylation (Compound 1b) leads to a significant loss of activity. Furthermore, strategic modifications on the pyridine core can lead to potent and selective inhibitors, as demonstrated by the EGFR inhibitor A12 (related to compounds 2a and 2b) which shows excellent activity against a drug-resistant mutant.[1]

Anticancer Activity

The anticancer potential of 5-bromopyridine derivatives is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 2: In Vitro Anticancer Activity of 5-Bromopyridine and Related Pyridine Derivatives

Compound IDCancer Cell LineR SubstituentsIC50 (µM)
4a A549 (Lung)Thiophenyl Thiazolyl-Pyridine Hybrid0.452
4b MCF-7 (Breast)Pyridine-Urea derivative0.22
4c HCT-116 (Colon)5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine>10
4d PC-3 (Prostate)Pyridine-Urea derivative2.46

Note: Data is compiled from multiple sources and showcases the broad-spectrum anticancer potential of pyridine-based compounds.[2][3][4]

Antimicrobial and Antifungal Activity

The emergence of antimicrobial resistance has spurred the investigation of novel scaffolds, including 5-bromopyridine derivatives, for their antibacterial and antifungal properties.

Table 3: Antimicrobial and Antifungal Activity of 5-Bromopyridine and Related Pyridine Derivatives

Compound IDMicroorganismActivityMIC (µg/mL)
5a S. aureusAntibacterial56
5b E. coliAntibacterial55
6a C. albicansAntifungal25
6b A. nigerAntifungal>100

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Data is illustrative of the potential of these scaffolds.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activities of newly synthesized compounds.

Synthesis of N-Aryl-5-bromonicotinamide Derivatives

A general and common route for the synthesis of amide derivatives from 5-bromonicotinic acid involves the activation of the carboxylic acid followed by coupling with an amine.[7]

1. Acid Chloride Formation:

  • 5-Bromonicotinic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) for 2-3 hours.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield 5-bromonicotinoyl chloride.[7]

2. Amide Coupling:

  • The crude 5-bromonicotinoyl chloride is dissolved in anhydrous DCM and cooled to 0°C.

  • A solution of the desired aryl amine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-16 hours.[7]

3. Work-up and Purification:

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-5-bromonicotinamide.[7]

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Materials: Recombinant human kinase, appropriate kinase buffer, ATP, synthetic peptide substrate, test compounds (serially diluted in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

  • Procedure:

    • Add kinase buffer containing the enzyme to the wells of a 384-well plate.

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

    • Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • Stop the reaction and measure the amount of ADP produced using a detection system. The luminescent or fluorescent signal is proportional to the amount of ADP.

    • Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Materials: Human cancer cell lines, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[9][10][11]

  • Materials: Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, bacterial cultures, test compounds, and a growth indicator (e.g., resazurin).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

    • Prepare a standardized bacterial inoculum and add it to each well containing the compound dilutions.

    • Include appropriate controls (negative, growth, and solvent controls).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity or by using a growth indicator. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9][10][11]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.[12][13][14]

  • Materials: Bacterial culture, appropriate growth medium, 96-well plate, test compounds, 0.1% crystal violet solution, and 30% acetic acid.

  • Procedure:

    • Inoculate the wells of a 96-well plate with a bacterial culture and the test compound at various concentrations.

    • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

    • Gently wash the wells to remove planktonic (non-adherent) bacteria.

    • Stain the remaining biofilm by adding crystal violet solution to each well and incubating for 10-15 minutes.

    • Wash the wells to remove excess stain.

    • Solubilize the crystal violet retained by the biofilm by adding 30% acetic acid.

    • Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the amount of biofilm.[12][13][14]

Visualizations

Signaling Pathway: EGFR Inhibition

Many 5-bromopyridine derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell growth and proliferation.[15][]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor 5-Bromopyridine Derivative Inhibitor->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits

Caption: Simplified EGFR signaling pathway illustrating the inhibitory action of 5-bromopyridine derivatives.

Experimental Workflow: Drug Discovery Process

The discovery and development of novel 5-bromopyridine derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Design Compound Design & Library Synthesis Screening In Vitro Screening (e.g., Kinase Assays, MTT) Design->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization Optimization->Screening Iterative Cycles InVivo In Vivo Studies (Animal Models) Optimization->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: General experimental workflow for the discovery and development of 5-bromopyridine derivatives.

Structure-Activity Relationship Logic

The SAR of 5-bromopyridine derivatives can be summarized by considering the impact of substitutions at key positions on the pyridine ring.

SAR_Logic Core 5-Bromopyridine Core Position 2 Position 3/4/6 Pos2 H-bond donor/acceptor (e.g., -NH2) Crucial for hinge binding Core:f1->Pos2 Pos5 Bromo-substituent Synthetic handle for diversification (e.g., Suzuki coupling) Pos346 Substituents modulate: - Potency - Selectivity - Solubility - ADME properties Core:f2->Pos346 Activity Biological Activity (Kinase Inhibition, Anticancer, etc.) Pos2->Activity Pos5->Activity Pos346->Activity

Caption: Key structural features and their influence on the biological activity of 5-bromopyridine derivatives.

References

In-Depth Technical Guide: Physicochemical Characteristics of (5-Bromopyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the compound (5-Bromopyridin-2-yl)(morpholino)methanone. The information presented herein is intended to support research and development efforts within the pharmaceutical and chemical sciences.

Core Physicochemical Data

This compound, a halogenated pyridine derivative, possesses a unique molecular architecture that makes it a compound of interest for further investigation. Its fundamental physicochemical characteristics are summarized below.

PropertyValueReference
CAS Number 957063-06-8[1]
Molecular Formula C₁₀H₁₁BrN₂O₂[2]
Molecular Weight 271.11 g/mol [2]
Purity Typically ≥98%

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a standard amide bond formation reaction. This involves the coupling of a carboxylic acid derivative with an amine. While a specific, detailed protocol for this exact compound is not available, a general and reliable synthetic strategy can be inferred from established chemical principles. The most probable synthetic route involves a two-step process: the conversion of 5-bromopicolinic acid to its corresponding acyl chloride, followed by the reaction of this intermediate with morpholine.

Step 1: Synthesis of 5-Bromopicolinoyl Chloride

The initial step involves the activation of the carboxylic acid group of 5-bromopicolinic acid to a more reactive acyl chloride. This is a common transformation in organic synthesis.

General Protocol:

A suitable chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is used to convert 5-bromopicolinic acid to 5-bromopicolinoyl chloride. The reaction is typically carried out in an inert solvent, and a catalytic amount of a suitable reagent like N,N-dimethylformamide (DMF) can be employed to facilitate the reaction.

Diagram of the Synthetic Workflow for 5-Bromopicolinoyl Chloride:

G Synthesis of 5-Bromopicolinoyl Chloride A 5-Bromopicolinic Acid C Reaction in Inert Solvent A->C B Chlorinating Agent (e.g., Thionyl Chloride) B->C D 5-Bromopicolinoyl Chloride C->D Formation of Acyl Chloride G Amide Coupling Reaction A 5-Bromopicolinoyl Chloride D Reaction in Aprotic Solvent A->D B Morpholine B->D C Non-nucleophilic Base C->D E This compound D->E Amide Bond Formation G Hypothetical PI3K/Akt/mTOR Pathway Inhibition cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Compound (5-Bromopyridin-2-yl) (morpholino)methanone Compound->PI3K Potential Inhibition

References

Technical Guide: (5-Bromopyridin-2-yl)(morpholino)methanone - A Predictive Analysis of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, predictive analysis of the potential mechanisms of action for the novel compound, (5-Bromopyridin-2-yl)(morpholino)methanone. In the absence of direct experimental data for this specific molecule, this guide leverages established knowledge of its core chemical scaffolds—the 5-bromopyridine ring and the morpholino-methanone moiety—to forecast its biological activities. Both of these structural components are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of bioactive compounds and approved drugs.[1][2][3] This guide synthesizes information on structurally related molecules to propose potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Detailed experimental protocols to validate these hypotheses are provided, alongside structured data tables for comparative analysis and logical diagrams to visualize predicted signaling pathways and workflows.

Introduction and Molecular Profile

This compound (CAS No. 957063-06-8) is a synthetic organic compound featuring a 5-bromopyridine core linked to a morpholine ring via a ketone bridge.[4] The strategic combination of these two scaffolds suggests a high potential for biological activity.

  • The 5-Bromopyridine Scaffold: The pyridine ring is a common motif in medicinal chemistry, known for its ability to participate in hydrogen bonding and its presence in numerous FDA-approved drugs.[3][5] The bromine atom at the 5-position serves as a reactive handle for synthetic modifications, such as Suzuki-Miyaura or Heck coupling reactions, allowing for the generation of diverse chemical libraries.[6][7] Furthermore, this scaffold is a key building block for compounds targeting the central nervous system (CNS).[7]

  • The Morpholino-Methanone Moiety: The morpholine ring is a "privileged" heterocycle that is frequently incorporated into drug candidates to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] Derivatives of morpholine have demonstrated a vast range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2][8][9]

This guide will explore the most probable mechanisms of action derived from these foundational components.

Predicted Mechanisms of Action and Biological Activities

Based on the structure-activity relationships of its constituent parts, this compound is predicted to exhibit several key biological activities.

Anti-inflammatory and Analgesic Activity

Numerous morpholine derivatives have reported analgesic and anti-inflammatory properties.[2][8] A plausible mechanism for these effects is the inhibition of enzymes within the arachidonic acid cascade, particularly cyclooxygenase (COX) enzymes.[8] Inhibition of COX-1 and/or COX-2 would block the biosynthesis of prostaglandins, key mediators of pain and inflammation.[8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Cellular Stimuli aa Arachidonic Acid (AA) pla2->aa Releases cox Cyclooxygenase (COX-1 & COX-2) aa->cox prostaglandins Prostaglandins (PGH2, PGE2, etc.) cox->prostaglandins Biosynthesis inflammation Inflammation, Pain, Fever prostaglandins->inflammation target_compound (5-Bromopyridin-2-yl) (morpholino)methanone target_compound->cox Predicted Inhibition

Caption: Predicted inhibition of the Cyclooxygenase (COX) pathway.

Anticancer Activity

Both morpholine and pyridine scaffolds are integral to numerous anticancer agents.[2][9][10] A common mechanism for such compounds is the inhibition of protein kinases that are critical for cancer cell proliferation and survival. The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and is frequently dysregulated in cancer, making it a prime therapeutic target.[10] We predict that this compound may act as an inhibitor of one or more kinases within this pathway, such as PI3K or mTOR.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Activates mtor mTORC1 akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation target_compound (5-Bromopyridin-2-yl) (morpholino)methanone target_compound->pi3k Predicted Inhibition target_compound->mtor Predicted Inhibition

Caption: Predicted inhibition of the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Activity

Structurally related compounds, such as (3-fluorophenyl)(morpholino)methanone, have demonstrated "pronounced antibacterial activity".[1] The morpholine scaffold is also found in inhibitors of enzymes essential for bacterial cell wall synthesis, such as DprE1 in Mycobacterium tuberculosis.[2] Therefore, this compound is predicted to possess antimicrobial properties, potentially by disrupting cell wall integrity or inhibiting other critical bacterial or fungal enzymes.

Quantitative Data from Structurally Related Compounds

While no specific quantitative data exists for this compound, the following tables provide context from related molecular classes to establish a baseline for future experimental validation.

Table 1: Representative Anticancer Activity (IC₅₀ Values) of Heterocyclic Kinase Inhibitors

Compound Class Cancer Cell Line Target Pathway IC₅₀ (µM) Reference
Indoloquinoline Derivative HCT116 (Colorectal) PI3K/AKT/mTOR 0.35 [10]
Indoloquinoline Derivative Caco-2 (Colorectal) PI3K/AKT/mTOR 0.54 [10]
Benzo[f]chromenes HepG-2 (Liver) Not Specified 1.5 - 5.2 [3]

| Benzo[f]chromenes | MCF-7 (Breast) | Not Specified | 2.1 - 6.8 |[3] |

Table 2: Representative Antibacterial Activity (MIC Values) of Fluorinated Benzamide Derivatives

Bacterial Strain Compound Class MIC (µg/mL) Reference
Staphylococcus aureus Fluorinated Benzamide 12.5 - 50 [1]
Escherichia coli Fluorinated Benzamide 25 - 100 [1]

| Pseudomonas aeruginosa | Fluorinated Benzamide | 50 - 200 |[1] |

Proposed Experimental Validation

To test the predicted mechanisms of action, a series of well-established in vitro assays are recommended.

General Synthesis Workflow

The title compound can be synthesized via a standard amidation reaction. This provides a reliable method to produce the material required for biological testing.

G start1 5-Bromopyridine-2-carboxylic acid reaction Amidation Reaction (Room Temperature, 4-12h) start1->reaction start2 Morpholine start2->reaction reagent Coupling Agent (e.g., HATU, EDC) + Base (e.g., DIPEA) reagent->reaction solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->reaction product (5-Bromopyridin-2-yl) (morpholino)methanone reaction->product purification Workup & Purification (e.g., Extraction, Chromatography) product->purification

Caption: General synthesis workflow for the target compound.

Experimental Protocols

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media until they reach 80% confluency.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Assay Preparation: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam). Prepare the assay buffer, arachidonic acid (substrate), and fluorescent probe as per the manufacturer's instructions.

  • Enzyme Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Signal Detection: Measure the fluorescence intensity at timed intervals using a plate reader (e.g., Ex/Em = 535/587 nm). The rate of fluorescence increase corresponds to prostaglandin production.

  • Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value for both COX-1 and COX-2, allowing for an assessment of potency and selectivity.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Culture: Grow selected microbial strains (e.g., S. aureus, E. coli, C. albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) overnight.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Conclusion and Future Directions

This compound is a promising chemical entity whose structural components are strongly associated with significant pharmacological activities. The predictive analysis presented in this guide suggests that its primary mechanisms of action may involve the inhibition of key enzymes in inflammatory and oncogenic signaling pathways, such as COX and PI3K, as well as potential disruption of microbial processes.

The immediate next steps should involve the chemical synthesis of the compound and its systematic evaluation using the experimental protocols detailed herein. Positive results from these in vitro assays would warrant further investigation into its pharmacokinetic profile, in vivo efficacy in animal models, and detailed mechanistic studies to confirm its molecular targets. This structured approach will be critical in determining the ultimate therapeutic potential of this novel compound.

References

Spectroscopic Analysis of Novel Bromopyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a selection of novel bromopyridine compounds. It is designed to assist researchers in the identification, characterization, and quality control of these versatile scaffolds in synthetic and medicinal chemistry. The guide includes detailed experimental protocols for key spectroscopic techniques and visual representations of a relevant signaling pathway and a typical analytical workflow.

Spectroscopic Data of Novel Bromopyridine Compounds

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for newly synthesized bromopyridine derivatives. This information is crucial for confirming the structure and purity of these compounds.

2-Methyl-5-(substituted-phenyl)pyridin-3-amine Derivatives

These compounds were synthesized via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[1]

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for 2-Methyl-5-(substituted-phenyl)pyridin-3-amine Derivatives [1]

CompoundAr-H (ppm)Pyridine-H (ppm)Other Protons (ppm)¹³C NMR (ppm)
2a (R = 4-methylphenyl)7.41 (m, 2H), 7.21 (m, 2H)7.99–7.64 (m, 2H)2.50 (s, 3H, methyl), 2.41 (s, 3H, methyl)16.7, 21.3, 120.5, 126.8, 128.8, 132.5, 133.8, 134.9, 144.2, 145.8
2b (R = 3,5-dimethylphenyl)----

Note: Complete data for all derivatives can be found in the cited literature.

Table 2: Mass Spectrometry Data for 2-Methyl-5-(4-methylphenyl)pyridin-3-amine (2a) [1]

Molecular FormulaMolecular WeightKey Fragments (m/z)
C₁₃H₁₄N₂198.26[M − NH₂]⁺ = 183, [M − NH₂ and CH₃]⁺ = 170, [M − NH₂ and 2CH₃]⁺ = 155
Substituted 3-Bromopyridine-D4 (Predicted Data)

The following tables present predicted ¹H and ¹³C NMR data for 3-Bromopyridine-D4, a deuterated analog valuable in metabolic studies and as an internal standard. These predictions are based on computational algorithms and data from the non-deuterated analog.[2]

Table 3: Predicted ¹H NMR and ¹³C NMR Spectroscopic Data for 3-Bromopyridine-D4 in CDCl₃ [2]

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)Predicted Multiplicity (Proton Decoupled)
2--~150t
3--~120s
4--~140t
5--~124t
6--~148t

Note: The absence of proton signals at positions 2, 4, 5, and 6 is due to deuterium substitution. The triplet multiplicity in the ¹³C NMR spectrum for the deuterated carbons arises from one-bond C-D coupling.

Detailed Experimental Protocols

The following are generalized yet detailed experimental protocols for the spectroscopic analysis of novel bromopyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis into a clean, dry vial.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary. If particulates remain, filter the solution through a small plug of glass wool into the NMR tube.[2]

2. 1D NMR Data Acquisition:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • For ¹H NMR, acquire the spectrum using standard parameters, including a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.[3]

  • For ¹³C NMR, use a standard proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

3. 2D NMR Data Acquisition (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It is a homonuclear correlation experiment.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. It is a more sensitive alternative to HETCOR.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is used to determine long-range (two, three, or even four-bond) proton-carbon connectivities.[4]

  • The pulse sequences for these experiments are standard on modern NMR spectrometers. The acquisition parameters, such as the number of increments in the indirect dimension and the mixing times, should be optimized for the specific compound.[5]

4. Data Processing and Analysis:

  • Process the raw data by applying a Fourier transform.

  • Phase the spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[3]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

  • Correlate the 1D and 2D NMR data to fully assign the structure of the compound.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[3]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[3]

3. Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Analyze the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can confirm the identity of the compound.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[3]

  • Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecular ions and fragment ions.[2][3]

2. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer.[3]

3. Data Interpretation:

  • Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak.

  • The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • Analyze the fragmentation pattern to gain further structural information. The fragmentation of halogenated compounds often involves the loss of the halogen atom or a hydrogen halide.[2]

Signaling Pathways and Experimental Workflows

Visualizing the context in which novel compounds are studied and the processes by which they are analyzed is crucial for understanding their significance and application.

Signaling Pathway Inhibition by a Bromopyridine Derivative

Certain bromopyridine derivatives have been developed as potent kinase inhibitors. For example, pexidartinib, which is synthesized from 2-amino-5-bromopyridine, is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[6] By binding to the ATP-binding pocket of the CSF1R kinase domain, pexidartinib blocks the phosphorylation of the receptor, thereby inhibiting downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[6] This leads to the depletion of tumor-associated macrophages and a reduction in tumor size.[6]

Signaling_Pathway Ligand CSF1 Receptor CSF1R Ligand->Receptor ADP ADP Receptor->ADP PI3K PI3K Receptor->PI3K P MAPK MAPK/ERK Pathway Receptor->MAPK P Pexidartinib Pexidartinib (Bromopyridine Derivative) Pexidartinib->Receptor Inhibits ATP ATP ATP->Receptor AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation MAPK->Proliferation

Caption: Pexidartinib's inhibition of the CSF1R signaling pathway.

General Experimental Workflow for Spectroscopic Analysis

The characterization of a novel synthesized compound follows a logical workflow to confirm its structure and purity. This typically involves a series of spectroscopic analyses.

Experimental_Workflow Start Synthesized Novel Bromopyridine Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Analysis Data Analysis and Structure Elucidation NMR->Analysis IR->Analysis MS->Analysis Report Final Report and Data Archiving Analysis->Report

Caption: A typical workflow for the spectroscopic analysis of novel compounds.

References

The Morpholine Motif: A Cornerstone in the Discovery and Synthesis of Novel Heterocycles for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and a favorable pKa, contribute to the improved pharmacokinetic profiles of drug candidates.[1][2] This versatile building block is a key component in a wide array of approved drugs and clinical candidates, demonstrating its significance in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[3][4] This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel morpholine-containing heterocycles, with a focus on their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

The Pivotal Role of Morpholine in Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Its dysregulation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[6] The morpholine ring is a recurring and often essential feature in a multitude of PI3K inhibitors.[1] The oxygen atom of the morpholine ring frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain, which is fundamental for high-potency inhibition.[1]

A notable example of a morpholine-containing PI3K inhibitor is ZSTK474, a pan-Class I PI3K inhibitor.[7] Structure-activity relationship (SAR) studies on ZSTK474 analogues have highlighted the critical role of the morpholine moiety. Replacement of one of the morpholine groups with a piperazine ring resulted in a significant reduction in inhibitory activity.[7] However, N-acetylation of the piperazine analog restored the potent inhibitory profile, demonstrating the delicate electronic and steric requirements for effective binding within the PI3K active site.[7]

Further illustrating the importance of the morpholine scaffold, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been developed as potent and orally bioavailable PI3K inhibitors.[8][9] One of the lead compounds from this series, 17p , exhibited PI3Kα inhibitory activity comparable to the well-known inhibitor BKM-120.[9]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cellular processes and the points of inhibition by targeted therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 PTEN->PIP2 Dephosphorylation Akt Akt PDK1->Akt Activation TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activation Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Morpholine-Containing PI3K Inhibitors Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing compounds.

Quantitative Analysis of Novel Morpholine-Containing Heterocycles

The potency of newly synthesized morpholine derivatives is a critical determinant of their therapeutic potential. The following tables summarize the in vitro biological activities of representative novel morpholine-containing heterocycles against various targets.

Table 1: Anticancer Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives [9]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
17e 88.5 ± 6.1247.3 ± 25.455.6 ± 3.8314.5 ± 33.7>10000
17o 34.7 ± 2.1269.8 ± 31.2204.2 ± 22.2521.6 ± 55.3>10000
17p 31.8 ± 4.1255.7 ± 28.915.4 ± 1.9489.1 ± 46.5>10000
BKM-120 (Control) 44.6 ± 3.6163.5 ± 15.879.3 ± 11.0201.7 ± 22.4650.3 ± 71.2

Table 2: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cell Line [2]

CompoundIC50 (μM)
3c 11.42
3d 8.50
3e 12.76
Sorafenib (Control) 5.20

Table 3: Antimicrobial Activity of Morpholine Derivatives Containing an Azole Nucleus [10]

CompoundS. aureus MIC (μg/mL)S. epidermidis MIC (μg/mL)E. faecalis MIC (μg/mL)M. smegmatis MIC (μg/mL)C. albicans MIC (μg/mL)S. cerevisiae MIC (μg/mL)
8 25025025031.2500500
12 62.562.562.515.6500500
Ampicillin (Control) 0.512>1000--
Amphotericin B (Control) ----0.51

Experimental Protocols for the Synthesis of Novel Morpholine Heterocycles

Detailed and reproducible synthetic methodologies are paramount for the advancement of medicinal chemistry research. The following protocols provide step-by-step procedures for the synthesis of key morpholine-containing compounds.

General Experimental Workflow

The discovery and development of novel morpholine-containing heterocycles typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Compound Design & In Silico Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo

Caption: A generalized experimental workflow for the development of novel morpholine-containing heterocycles.

Protocol 1: Synthesis of 2-Morpholino-4-chloroquinoline (Intermediate for Anilinoquinoline Derivatives)[2]

A solution of 2-morpholinoquinolin-4-ol (1.0 g, 4.34 mmol) in phosphorus oxychloride (3.0 mL) is heated to 95 °C for 3 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (80 mL). The resulting solution is cooled to 0 °C and neutralized by the dropwise addition of a saturated sodium bicarbonate solution. The mixture is then extracted with dichloromethane (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-morpholino-4-chloroquinoline as a light yellow solid.

Protocol 2: General Procedure for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives[2]

To a solution of 2-morpholino-4-chloroquinoline (100 mg, 0.40 mmol) in 2-propanol (5 mL), the corresponding aniline derivative (0.48 mmol) and a catalytic amount of concentrated hydrochloric acid (2 drops) are added. The reaction mixture is heated at reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (30 mL) and washed with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-morpholino-4-anilinoquinoline derivative.

Protocol 3: Synthesis of 2,4-dichloro-6-morpholinopyrimidine-5-carbonitrile (Key Intermediate for PI3K Inhibitors)[8]

To a solution of 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 g, 4.58 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C, a solution of morpholine (0.40 g, 4.58 mmol) and N,N-diisopropylethylamine (0.60 g, 4.58 mmol) in anhydrous tetrahydrofuran (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (50 mL) and water (30 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the title compound.

Protocol 4: Synthesis of 5-{[(6-morpholin-4-ylpyridin-3-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol (Antimicrobial Agent)[10]

A mixture of 2-amino-N'-(6-morpholinopyridin-3-yl)acetohydrazide (10 mmol), carbon disulfide (6.0 mL, 100 mmol), and potassium hydroxide (0.56 g, 10 mmol) in 50 mL of ethanol and 50 mL of water is refluxed for 3 hours. After cooling, the solvent is evaporated under reduced pressure. The resulting solid is dissolved in 300 mL of water and acidified with concentrated hydrochloric acid. The precipitate formed is filtered, washed with water, and recrystallized from ethanol to afford the desired product.

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile component in the design and synthesis of novel heterocyclic compounds with significant therapeutic potential. Its favorable physicochemical and pharmacokinetic properties make it a desirable feature in modern drug discovery. The examples and protocols presented in this guide highlight the recent progress in the development of morpholine-containing PI3K inhibitors for cancer therapy and novel antimicrobial agents. The ongoing exploration of new synthetic methodologies and the elucidation of structure-activity relationships will undoubtedly lead to the discovery of next-generation morpholine-based drugs with enhanced efficacy and safety profiles. The detailed experimental procedures and workflow diagrams provided herein serve as a practical resource for researchers dedicated to advancing this important field of medicinal chemistry.

References

The Morpholine Moiety: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has made it a ubiquitous structural motif in a vast array of bioactive compounds, including numerous FDA-approved drugs. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety in bioactive compounds, detailing its impact on pharmacokinetic and pharmacodynamic profiles, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways.

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The incorporation of a morpholine ring into a drug candidate can significantly enhance its drug-like properties. This is largely attributed to its distinct structural and electronic features.

Improving Physicochemical Properties:

  • Solubility: The presence of the oxygen atom in the morpholine ring allows for hydrogen bonding with water, which can improve the aqueous solubility of a compound. This is a critical factor for oral bioavailability and formulation development.[1]

  • Lipophilicity: While improving aqueous solubility, the morpholine ring also possesses a degree of lipophilicity, allowing for a fine-tuning of the overall lipophilic/hydrophilic balance of a molecule. This balance is crucial for membrane permeability and target engagement.[2]

  • Basicity: The nitrogen atom in the morpholine ring imparts a weak basicity (pKa ≈ 8.7), which is often optimal for drug-receptor interactions and can contribute to improved oral absorption.[1]

Enhancing Pharmacokinetic Profiles:

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.[1][3]

  • Bioavailability: The combination of improved solubility, metabolic stability, and optimal basicity often results in enhanced oral bioavailability of morpholine-containing drugs.[2]

  • Blood-Brain Barrier Permeability: In the context of CNS drug discovery, the balanced physicochemical properties of the morpholine moiety can facilitate crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.[4][5]

Quantitative Physicochemical and Pharmacokinetic Data of Selected Morpholine-Containing Drugs

The following table summarizes key physicochemical and pharmacokinetic parameters for some well-known drugs that feature a morpholine moiety.

DrugTherapeutic ClassMolecular Weight ( g/mol )LogPpKaBioavailability (%)Half-life (t½) (h)Primary Metabolism
Gefitinib Anticancer (EGFR Inhibitor)446.93.25.4, 7.2~6041CYP3A4
Linezolid Antibiotic (Oxazolidinone)337.30.5-~1004.5 - 5.5Oxidation of morpholine ring
Reboxetine Antidepressant (NRI)313.43.29.2~6012-13CYP3A4
Aprepitant Antiemetic (NK1 Antagonist)534.54.7-~60-659-13CYP3A4

Pharmacological Roles and Mechanisms of Action

The versatility of the morpholine scaffold is evident in the wide range of pharmacological activities exhibited by compounds containing this moiety. It can act as a key pharmacophore, interacting directly with the biological target, or as a scaffold to orient other functional groups for optimal binding.

Anticancer Activity

A significant number of morpholine-containing compounds have been developed as anticancer agents, with half of the morpholine-based drugs approved between 2012 and 2023 belonging to this class.[3]

Gefitinib (Iressa®): An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a prime example of a morpholine-containing drug that targets the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in various cancers. The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Quantitative Data: In Vitro Anticancer Activity of Morpholine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of representative morpholine-containing compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[8]
MCF-7 (Breast)6.44 ± 0.29[8]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[8]
AK-10 A549 (Lung)8.55 ± 0.67[8]
MCF-7 (Breast)3.15 ± 0.23[8]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[8]
Compound 10e A549 (Lung)0.033 ± 0.003[9]
Compound 3d HepG2 (Liver)8.50[10]
Compound 2g SW480 (Colon)5.10 ± 2.12[11]
MCF-7 (Breast)19.60 ± 1.13[11]
Antibacterial Activity

Linezolid (Zyvox®): A Protein Synthesis Inhibitor

Linezolid is an oxazolidinone antibiotic that contains a morpholine ring. It is effective against multidrug-resistant Gram-positive bacteria. The mechanism of action of Linezolid is unique; it inhibits the initiation of bacterial protein synthesis. It binds to the 23S portion of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, which is a crucial step in bacterial translation.[12][13]

Linezolid_MOA cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 50S->Initiation_Complex Inhibits 30S 30S Subunit 30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA fMet-tRNA tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Linezolid Linezolid Linezolid->50S Binds to 23S rRNA

Caption: Linezolid's mechanism of action via inhibition of bacterial protein synthesis initiation.

Activity in the Central Nervous System (CNS)

The morpholine moiety is also prevalent in drugs targeting the CNS, where it can improve brain permeability and interact with various receptors and enzymes.[5][8] Examples include antidepressants like Reboxetine and Moclobemide.[9]

Experimental Protocols

Synthesis of Morpholine Derivatives

The synthesis of morpholine-containing compounds can be achieved through various routes. A common method involves the reaction of an appropriate amine with a dielectrophile, such as a bis(2-haloethyl) ether.

General Procedure for the Synthesis of 4-(6-chloropyrimidin-4-yl) morpholine:

  • To a solution of morpholine (0.034 mol) in DMF in a 50 mL round-bottom flask, add K2CO3 (3 mmol) and stir for 20-30 minutes.

  • Add 4,6-dichloropyrimidine (0.033 mol) to the mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 100 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.[14]

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]

Experimental_Workflow Synthesis Synthesis of Morpholine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution MTT_Assay Cell Viability Assay (MTT) Stock_Solution->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis of Signaling Proteins MTT_Assay->Western_Blot Identify lead compounds Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion & Further Development Data_Analysis->Conclusion

Caption: A typical workflow for the synthesis and in vitro evaluation of novel morpholine-based bioactive compounds.

Western Blot Analysis of Signaling Pathways

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Sample Preparation: Treat cells with the morpholine-containing compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[17]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[17]

Conclusion

The morpholine moiety is a testament to the power of a simple heterocyclic scaffold in the complex world of drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, has solidified its position as a valuable building block for medicinal chemists. From potent anticancer and antibacterial agents to CNS-active drugs, the influence of the morpholine ring is widespread and continues to inspire the design and development of novel therapeutics. A thorough understanding of its structure-activity relationships, mechanisms of action, and appropriate experimental evaluation is paramount for harnessing the full potential of this privileged structure in the ongoing quest for safer and more effective medicines.

References

An In-depth Technical Guide to (5-Bromopyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a putative synthetic and analytical workflow for (5-Bromopyridin-2-yl)(morpholino)methanone. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Properties

This compound is a heterocyclic compound featuring a brominated pyridine ring linked to a morpholine moiety via a carbonyl bridge.[1] Such structures are of interest in medicinal chemistry as scaffolds for the development of novel therapeutic agents. The presence of the bromine atom provides a site for further functionalization through cross-coupling reactions, making it a versatile intermediate in organic synthesis.[2]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₁₀H₁₁BrN₂O₂[3]
Molecular Weight 271.11 g/mol [3]
CAS Number 957063-06-8[3][4]

Experimental Protocols

Proposed Synthesis:

A common method for the synthesis of such an amide would involve the coupling of 5-bromopicolinic acid (or its corresponding acyl chloride) with morpholine.

  • Step 1: Activation of 5-Bromopicolinic Acid. 5-Bromopicolinic acid can be activated by converting it to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is typically run at room temperature.

  • Step 2: Amide Coupling. The resulting acyl chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. This reaction is usually carried out in an aprotic solvent like DCM or tetrahydrofuran (THF) at 0 °C to room temperature.

  • Step 3: Work-up and Purification. The reaction mixture is typically washed with an aqueous acid solution to remove excess base and morpholine, followed by a wash with an aqueous base solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the pyridine, morpholine, and carbonyl groups and to establish the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, notably the amide carbonyl stretch.

Logical Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 5-Bromopicolinic Acid + Morpholine activation Activation of Carboxylic Acid (e.g., with SOCl₂) start->activation Step 1 coupling Amide Coupling Reaction activation->coupling Step 2 workup Aqueous Work-up and Extraction coupling->workup Step 3 purification Purification (Column Chromatography or Recrystallization) workup->purification Step 4 product This compound purification->product Pure Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir final Purity and Structural Confirmation nmr->final ms->final ir->final

Caption: A logical workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-Bromopyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (5-Bromopyridin-2-yl)(morpholino)methanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the amide coupling of 5-bromopicolinic acid and morpholine. Two common and effective coupling methods are presented: one utilizing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent, and another employing thionyl chloride (SOCl₂) to form an acyl chloride intermediate.

These protocols are designed to provide researchers with a reliable methodology for the preparation of this compound, ensuring high yield and purity.

Data Presentation

The following table summarizes the typical quantitative data expected from the described experimental protocols. These values are representative and may vary depending on the specific reaction conditions and purification techniques employed.

ParameterMethod 1: HATU CouplingMethod 2: Thionyl Chloride
Starting Materials 5-bromopicolinic acid, Morpholine5-bromopicolinic acid, Morpholine
Coupling Reagent HATUThionyl Chloride (SOCl₂)
Base N,N-Diisopropylethylamine (DIPEA)Triethylamine (Et₃N) or Pyridine
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Dichloromethane (DCM)
Reaction Time 2-4 hours3-5 hours
Typical Yield 85-95%75-85%
Purity (by HPLC) >98%>95%
Product Appearance White to off-white solidWhite to off-white solid

Experimental Protocols

Method 1: HATU-Mediated Amide Coupling

This protocol describes a one-pot synthesis of this compound using HATU as the coupling agent. This method is generally preferred for its mild reaction conditions and high yields.

Materials:

  • 5-bromopicolinic acid

  • Morpholine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM).

  • Add morpholine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white to off-white solid.

Method 2: Thionyl Chloride-Mediated Acyl Chloride Formation

This protocol involves the conversion of 5-bromopicolinic acid to its corresponding acyl chloride using thionyl chloride, followed by reaction with morpholine.

Materials:

  • 5-bromopicolinic acid

  • Thionyl chloride (SOCl₂)

  • Morpholine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation:

    • To a dry round-bottom flask, add 5-bromopicolinic acid (1.0 eq) and suspend it in anhydrous DCM.

    • Add a catalytic amount of DMF (optional, a few drops).

    • Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the solid has dissolved and gas evolution ceases.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-bromopicolinoyl chloride is used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude 5-bromopicolinoyl chloride in anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, prepare a solution of morpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the morpholine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

The following diagrams illustrate the chemical synthesis workflow and the logical relationship between the key steps of the synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_method1 Method 1: HATU Coupling cluster_method2 Method 2: Thionyl Chloride Acid 5-Bromopicolinic Acid Activation1 Activation with HATU/DIPEA in DCM Acid->Activation1 AcylChloride Formation of Acyl Chloride with SOCl₂ Acid->AcylChloride SOCl₂ Amine Morpholine Amine->Activation1 Coupling2 Reaction with Morpholine/Et₃N Amine->Coupling2 Workup Aqueous Workup & Extraction Activation1->Workup AcylChloride->Coupling2 Coupling2->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product (5-Bromopyridin-2-yl) (morpholino)methanone Purification->Product

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_methods Coupling Strategies Start Start: 5-Bromopicolinic Acid & Morpholine Decision Choose Coupling Method Start->Decision HATU_Method One-Pot HATU Coupling Decision->HATU_Method Mild Conditions SOCl2_Method Two-Step Thionyl Chloride Method Decision->SOCl2_Method Cost-Effective Reaction Amide Bond Formation HATU_Method->Reaction SOCl2_Method->Reaction Workup Workup and Purification Reaction->Workup End Product: (5-Bromopyridin-2-yl) (morpholino)methanone Workup->End

Caption: Decision tree for the synthesis of the target compound.

Application Notes and Protocols for Amide Coupling of 5-Bromopyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone transformation in organic synthesis, particularly vital in the fields of medicinal chemistry and drug development. 5-Bromopyridine-2-carboxylic acid is a key building block in the synthesis of a wide range of biologically active molecules. The electron-withdrawing nature of the pyridine ring and the bromo substituent can present unique challenges in achieving efficient amide coupling. This document provides detailed protocols and comparative data for the successful amide coupling of 5-bromopyridine-2-carboxylic acid with various amines, utilizing common and effective coupling reagents.

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of 5-bromopyridine-2-carboxylic acid by a coupling reagent, followed by nucleophilic attack of an amine to form the corresponding amide.

Comparative Data of Common Amide Coupling Protocols

The choice of coupling reagent, base, and solvent system is critical for optimizing the yield and purity of the desired amide product. Below is a summary of various conditions reported for the amide coupling of 5-bromopyridine-2-carboxylic acid and similar substrates.

Amine PartnerCoupling Reagent SystemBaseSolventReaction Time (h)Yield (%)Reference
Substituted AnilineEDC, DMAP, HOBt (cat.)DIPEAAcetonitrile12-2475-93[1]
BenzylamineHATUDIPEADMF2-4~85General Protocol
AnilineEDC, HOBtDIPEADMF1261[2]
Various AminesSOCl₂ then AminePyridineDCM1-3Good to ExcellentGeneral Protocol
Substituted AnilinesPyBOPDIPEADMF3-6~80-90General Protocol

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Coupling with Catalytic DMAP

This protocol is particularly effective for coupling with a range of amines, including less nucleophilic anilines, due to the synergistic effect of the coupling agents.[1]

Materials:

  • 5-Bromopyridine-2-carboxylic acid

  • Amine (e.g., substituted aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyridine-2-carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous acetonitrile or DMF.

  • Add the amine (1.1 eq.), EDC (1.2 eq.), HOBt (0.1 eq.), and DMAP (0.1 eq.).

  • Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for challenging couplings, providing high yields and short reaction times.

Materials:

  • 5-Bromopyridine-2-carboxylic acid

  • Amine (e.g., benzylamine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the amide coupling of 5-bromopyridine-2-carboxylic acid.

AmideCouplingWorkflow start Start reactants Dissolve 5-Bromopyridine-2-carboxylic Acid, Coupling Reagent, and Base in Solvent start->reactants activation Pre-activation (if applicable, e.g., HATU) reactants->activation add_amine Add Amine activation->add_amine reaction Stir at Room Temperature (2-24 h) add_amine->reaction workup Aqueous Work-up (Wash with acid/base/brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Amide Product purification->product

Caption: General workflow for the amide coupling reaction.

SignalingPathways cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH (5-Bromopyridine-2-carboxylic acid) ActivatedEster Activated Intermediate (e.g., O-acylisourea, OAt-ester) CarboxylicAcid->ActivatedEster + Base CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedEster Amine Amine (R'-NH2) Amide Amide Product (R-CO-NHR') ActivatedEster->Amide Amine->Amide Nucleophilic Attack

Caption: Key stages of the amide coupling reaction mechanism.

References

The Role of (5-Bromopyridin-2-yl)(morpholino)methanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromopyridin-2-yl)(morpholino)methanone has emerged as a critical structural motif and versatile synthetic intermediate in the realm of medicinal chemistry. Its unique combination of a bromine-substituted pyridine ring and a morpholinomethanone moiety makes it a valuable building block for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This compound serves as a key precursor in the synthesis of potent and selective inhibitors targeting signaling pathways implicated in a variety of diseases, most notably inflammatory conditions and cancer.

Application in the Synthesis of p38 MAP Kinase Inhibitors

A prominent application of this compound is in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors. The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAP kinase are actively pursued as potential treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The brominated pyridine core of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring, a key region for interaction with the kinase active site. The morpholinomethanone group at the 2-position can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also engage in important hydrogen bonding interactions within the target protein.

A notable example is the use of this compound in the synthesis of diaryl-pyridine compounds, a class of potent p38 MAP kinase inhibitors. One such inhibitor, which is a precursor to the clinical candidate TAK-715, was synthesized utilizing this key building block.

Quantitative Data: p38α Kinase Inhibition

The following table summarizes the inhibitory activity of a representative p38 MAP kinase inhibitor synthesized using this compound as a key intermediate.

Compound NameTarget KinaseIC50 (nM)
Diaryl-pyridine p38 inhibitor (precursor to TAK-715)p38α6.4

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-2-pyridinecarboxylic acid.

Materials:

  • 5-Bromo-2-pyridinecarboxylic acid

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Morpholine

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 5-bromo-2-pyridinecarboxylic acid in dichloromethane, a catalytic amount of N,N-dimethylformamide is added.

  • Oxalyl chloride is added dropwise to the mixture at 0 °C, and the reaction is stirred at room temperature until the acid is completely converted to the acid chloride.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The resulting crude acid chloride is redissolved in dichloromethane.

  • This solution is added dropwise to a solution of morpholine and triethylamine in dichloromethane at 0 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling for the Synthesis of a Diaryl-pyridine p38 Inhibitor

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 2-fluoro-4-(2-hydroxy-2-propyl)phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions and purification apparatus

Procedure:

  • In a reaction vessel, this compound, the arylboronic acid, and sodium carbonate are combined.

  • The vessel is evacuated and backfilled with an inert gas (nitrogen or argon) several times.

  • Degassed 1,2-dimethoxyethane and water are added to the mixture.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is added as the catalyst.

  • The reaction mixture is heated to reflux under an inert atmosphere until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired diaryl-pyridine product.

Visualizing the Workflow and Pathway

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Coupling start 5-Bromo-2-pyridinecarboxylic Acid step1 Acid Chloride Formation (Oxalyl Chloride, DMF) start->step1 step2 Amide Coupling (Morpholine, TEA) step1->step2 product1 This compound step2->product1 reactant1 This compound step3 Pd-Catalyzed Cross-Coupling (Pd(dppf)Cl2, Na2CO3) reactant1->step3 reactant2 Arylboronic Acid reactant2->step3 product2 Diaryl-pyridine p38 Inhibitor step3->product2

Caption: Synthetic workflow for a p38 inhibitor.

p38_signaling_pathway cluster_pathway p38 MAP Kinase Signaling Pathway stress Inflammatory Stimuli / Stress mkk MKK3 / MKK6 stress->mkk p38 p38 MAP Kinase mkk->p38 substrates Downstream Substrates (e.g., MK2) p38->substrates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) substrates->cytokines inflammation Inflammation cytokines->inflammation inhibitor Diaryl-pyridine Inhibitor inhibitor->p38 Inhibition

Caption: p38 MAP kinase signaling pathway inhibition.

Application Notes and Protocols for (5-Bromopyridin-2-yl)(morpholino)methanone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)(morpholino)methanone is a key heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine-substituted pyridine ring with a morpholine amide moiety, make it a versatile intermediate for the synthesis of a diverse range of complex molecules. This document provides detailed application notes and experimental protocols for the synthesis and subsequent functionalization of this compound, with a particular focus on its role in the development of kinase inhibitors targeting the PI3K/AKT/mTOR signaling pathway.

Introduction

This compound, with CAS Number 957063-06-8, is a valuable synthetic intermediate. The presence of a bromine atom on the pyridine ring allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The morpholino-methanone functional group often plays a crucial role in modulating the physicochemical properties and biological activity of the final compounds, such as solubility and receptor binding.

This intermediate is particularly significant in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Dysregulation of the PI3K/AKT/mTOR signaling cascade is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several clinical and preclinical drug candidates incorporate the core structure derived from this compound.

Physicochemical Properties

PropertyValue
CAS Number 957063-06-8
Molecular Formula C₁₀H₁₁BrN₂O₂
Molecular Weight 271.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, chloroform, and methanol

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of 5-bromopicolinic acid with morpholine. This can be accomplished via a one-pot procedure involving the activation of the carboxylic acid.

Experimental Protocol: Amidation of 5-Bromopicolinic Acid

Materials:

  • 5-Bromopicolinic acid

  • Morpholine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for elution)

Procedure:

  • To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous DCM, add DIPEA (3.0 eq) and stir at room temperature for 10 minutes.

  • Add BOP reagent (1.2 eq) to the mixture and stir for another 15 minutes.

  • Add morpholine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound.

Quantitative Data:

Starting MaterialProductCoupling ReagentBaseSolventYield (%)Purity (%)
5-Bromopicolinic AcidThis compoundBOPDIPEADCM85-95>98

Synthesis Workflow

G cluster_0 Synthesis of this compound A 5-Bromopicolinic Acid + Morpholine B Addition of BOP and DIPEA in DCM A->B C Reaction at Room Temperature (12-16h) B->C D Work-up (Washing and Extraction) C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for elution)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford (5-phenylpyridin-2-yl)(morpholino)methanone.

Quantitative Data:

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water75-85

Suzuki-Miyaura Coupling Workflow

G cluster_1 Suzuki-Miyaura Cross-Coupling A This compound + Phenylboronic Acid B Addition of Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water A->B C Heating at 80-90°C (4-6h) B->C D Work-up (Washing and Extraction) C->D E Purification (Column Chromatography) D->E F (5-Phenylpyridin-2-yl)(morpholino)methanone E->F

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in cancer.[1] this compound serves as a crucial intermediate in the synthesis of potent PI3K/mTOR dual inhibitors. The morpholine moiety is often essential for binding to the kinase domain.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor PI3K/mTOR Inhibitor (e.g., GSK2126458) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis, particularly for the development of targeted cancer therapeutics. The protocols provided herein offer a robust foundation for its synthesis and subsequent elaboration via Suzuki-Miyaura cross-coupling. Its application in the generation of potent PI3K/mTOR inhibitors underscores its significance in drug discovery and development. Researchers and scientists can utilize these methodologies to access a wide array of novel compounds for biological evaluation.

References

Application Notes and Protocols for Suzuki Coupling Reactions with (5-Bromopyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of biaryl and heteroaryl compounds.[3][4] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of (5-Bromopyridin-2-yl)(morpholino)methanone with various aryl and heteroaryl boronic acids. The resulting (5-Arylpyridin-2-yl)(morpholino)methanone derivatives are valuable scaffolds in medicinal chemistry and drug discovery programs. The morpholine amide moiety can enhance pharmacokinetic properties, while the pyridyl core is a common feature in biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers the organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Data Presentation: Representative Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be employed for the coupling of this compound with various boronic acids, based on protocols for structurally similar substrates.[2][6][7]

ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst choice can significantly impact reaction efficiency and yield. Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[6][8]
Ligand PPh₃, dppf, SPhosLigands are crucial for stabilizing the catalyst and promoting the catalytic cycle. For Pd(OAc)₂, a ligand like SPhos is typically added.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical and can influence the rate and success of the reaction.[5] An aqueous solution of the base is often used.
Solvent 1,4-Dioxane/H₂O, DMF, Toluene/EtOH/H₂OThe solvent system must solubilize the reactants and reagents. A mixture of an organic solvent and water is common.[2]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive substrates.[5]
Reaction Time 2-24 hoursProgress should be monitored by an appropriate technique such as TLC or LC-MS.[5]
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is essential to prevent the degradation of the palladium catalyst.[5]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by deionized water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-18 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (5-arylpyridin-2-yl)(morpholino)methanone.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Coupling_Mechanism pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_transmetal Ar-Pd(II)L₂-Ar' pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-Ar' pd2_transmetal->product reactant Ar-Br reactant->pd2_complex boronic_acid Ar'B(OH)₂ boronic_acid->pd2_transmetal base Base base->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reactants->inert solvent 3. Add Solvents (e.g., Dioxane/H₂O) inert->solvent heat 4. Heat and Stir (e.g., 90 °C, 4-18h) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction with Ethyl Acetate) monitor->workup dry 7. Dry and Concentrate workup->dry purify 8. Purify (Column Chromatography) dry->purify product Final Product: (5-Arylpyridin-2-yl)(morpholino)methanone purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes: (5-Bromopyridin-2-yl)(morpholino)methanone for Fragment-Based Drug Discovery Targeting ENPP1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[1] These fragment hits serve as starting points for optimization into more potent, drug-like molecules. (5-Bromopyridin-2-yl)(morpholino)methanone is a synthetic organic compound with properties that make it a suitable candidate for inclusion in a fragment library. Its molecular weight of 271.11 g/mol and structure are in line with the "Rule of Three," a common set of guidelines for fragment design (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3).[1][2][3][4] The presence of a bromine atom is particularly advantageous for X-ray crystallographic screening, as it provides a strong anomalous signal that can aid in the unambiguous determination of the fragment's binding pose.[5][6][7] The morpholine and pyridine scaffolds are common motifs in medicinal chemistry, offering vectors for synthetic elaboration.

This document outlines the application of this compound in a hypothetical FBDD campaign against Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a promising therapeutic target in oncology.

Target Profile: ENPP1 in Cancer Immunotherapy

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane enzyme that plays a critical role in regulating the innate immune response.[8][9] It is the primary hydrolase of 2',3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[8][9][10] Activation of the STING pathway in the tumor microenvironment leads to the production of type I interferons and subsequent anti-tumor immune responses. Many tumors overexpress ENPP1, which degrades cGAMP and suppresses this anti-cancer immunity, leading to poor patient prognosis.[9][11] By inhibiting ENPP1, the concentration of cGAMP can be increased, thereby reactivating the STING pathway to fight the tumor.[8] This makes ENPP1 a compelling target for cancer immunotherapy.[8][9]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
CAS Number 957063-06-8[12][13]
Molecular Formula C10H11BrN2O2[13]
Molecular Weight 271.11 g/mol [13]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated
cLogP 1.57Calculated
Suitability for FBDD Compliant with the "Rule of Three" (with minor deviation on H-bond acceptors). The bromine atom is advantageous for X-ray crystallography.[1][2][3][4][5][7]

Table 2: Representative ENPP1 Inhibitors and their Potency

CompoundTargetAssay ConditionsIC50 / KiReference
STF-1623Human ENPP1Biochemical AssayIC50 = 0.6 nM[14]
STF-1623Mouse ENPP1Biochemical AssayIC50 = 0.4 nM[14]
Compound 57Mouse ENPP1cGAMP (5 µM), pH 7.4Ki < 2 nM[15]
Compound 32Mouse ENPP1cGAMP (5 µM), pH 7.4Ki < 2 nM[15]
MyricetinHuman ENPP1pH 7.4IC50 = 432.7 nM[16]
QuercetinHuman ENPP1pH 7.4IC50 = 3.1 µM[17]
ISM5939Human ENPP1cGAMP as substrate, pH 7.4IC50 = 0.5 nM[18]
Compound 7cHuman ENPP1-Ki = 58 nM[19]
SR-8314ENPP1-Ki = 79 nM[19]

Experimental Protocols

Protocol 1: ENPP1 Enzymatic Inhibition Assay (Colorimetric)

This protocol is adapted from a general method for assaying ENPP1 activity using a colorimetric substrate.[20]

Objective: To determine if this compound inhibits the enzymatic activity of ENPP1.

Materials:

  • Recombinant human ENPP1

  • p-Nitrophenyl thymidine 5′-monophosphate (p-Nph-5′-TMP) as substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2

  • This compound stock solution in DMSO

  • 100 mM NaOH

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 5 µL of the fragment dilution to each well. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

  • Add 20 µL of ENPP1 solution (e.g., final concentration of 1-3 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for fragment binding.

  • Initiate the reaction by adding 25 µL of the substrate p-Nph-5′-TMP (e.g., final concentration of 200 µM) to each well.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 100 mM NaOH to each well.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of the fragment and determine the IC50 value if a dose-response relationship is observed.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting and characterizing the binding of fragments to a target protein in real-time without the need for labels.[21][22]

Objective: To identify and characterize the binding of this compound to ENPP1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human ENPP1

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)

  • This compound stock solution in DMSO

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the ENPP1 protein solution in Immobilization Buffer to couple the protein to the sensor surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to be used for reference subtraction.

  • Fragment Binding Analysis:

    • Prepare a series of concentrations of this compound in Running Buffer.

    • Inject the fragment solutions over the ENPP1-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time. The signal is proportional to the mass of the fragment binding to the immobilized protein.

    • After each injection, regenerate the sensor surface by injecting a suitable regeneration solution (e.g., a short pulse of a low pH buffer) to remove the bound fragment.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Analyze the sensorgrams to determine the binding affinity (KD), and association (ka) and dissociation (kd) rate constants. Weak binding typical for fragments may require analysis of the steady-state binding levels against fragment concentration.

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP_out 2',3'-cGAMP cGAMP_out->ENPP1 hydrolysis AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 hydrolysis Adenosine Adenosine (Immunosuppressive) CD73->Adenosine dsDNA Cytosolic dsDNA (e.g., from tumor cells) cGAS cGAS dsDNA->cGAS activates cGAMP_in 2',3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_in->cGAMP_out export STING STING cGAMP_in->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (Anti-tumor response) IRF3->IFN induces transcription Inhibitor (5-Bromopyridin-2-yl) (morpholino)methanone Inhibitor->ENPP1 inhibits

Caption: The ENPP1 signaling pathway in the tumor microenvironment.

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization lib Fragment Library (incl. (5-Bromopyridin-2-yl) (morpholino)methanone) screen Fragment Screening (SPR, NMR, Enzymatic Assay) lib->screen hits Fragment Hits (Weak Binders, µM-mM) screen->hits xray X-ray Crystallography (Determine Binding Mode) hits->xray validated Validated Hits with Structural Data xray->validated sbd Structure-Based Design (Fragment Growing, Linking, Merging) validated->sbd sar Synthesis & SAR sbd->sar lead Lead Compound (Potent Binder, nM) sar->lead

Caption: A general workflow for fragment-based drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of bromopyridine derivatives. Bromopyridines are a class of heterocyclic compounds recognized for their diverse biological activities, making them promising candidates in drug discovery.[1] These notes offer guidance on performing key assays to identify and characterize the bioactivity of bromopyridine libraries.

Introduction to Bromopyridine Derivatives in Drug Discovery

The pyridine scaffold is a fundamental component in many approved drugs. The addition of a bromine atom to the pyridine ring can significantly alter the molecule's physicochemical properties, often enhancing its biological efficacy.[2] Bromopyridine derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] High-throughput screening provides an efficient approach to systematically evaluate large libraries of these compounds to identify promising lead candidates for further development.

High-Throughput Screening Assays

A variety of HTS assays can be employed to screen bromopyridine derivatives for different biological activities. The choice of assay depends on the therapeutic target of interest. Below are protocols for three common HTS assays relevant to the screening of bromopyridine derivatives.

Biochemical Assay: Luminescence-Based Kinase Inhibition Assay

Application: This assay is designed to identify bromopyridine derivatives that act as inhibitors of specific protein kinases. Kinase dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for drug discovery.[3]

Principle: The assay measures the amount of ADP produced in a kinase reaction. A potent inhibitor will lead to a decrease in kinase activity, resulting in a lower ADP concentration and consequently a weaker luminescent signal.

Experimental Protocol:

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP solution

  • Bromopyridine derivative library (in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Automated liquid handler or multichannel pipettes

  • Luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each bromopyridine derivative from the library into the wells of a 384-well plate. For controls, dispense DMSO vehicle.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the target kinase and its substrate in kinase reaction buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection - Step 1 (ATP Depletion): Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2 (Signal Generation): Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The percentage of kinase inhibition is calculated relative to the high (DMSO) and low (no enzyme) controls. Compounds showing significant inhibition (typically >50%) are selected as "hits" for further characterization, including IC50 determination.

Quantitative Data Summary:

Compound IDTarget KinaseIC50 (µM)Reference
Pyridine-urea derivative 8eVEGFR-23.93[4]
Pyridine-urea derivative 8nVEGFR-25.00[4]
LCB03-0110VEGFR-2-[5][6]
Compound 6fBTK0.074[7]
Compound 6fPI3Kδ0.170[7]

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Experimental Workflow: Luminescence-Based Kinase HTS

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound_Plating Compound Plating (50 nL/well) Add_Kinase_Substrate Add Kinase/Substrate (5 µL/well) Compound_Plating->Add_Kinase_Substrate Kinase_Substrate_Mix Kinase/Substrate Mix Preparation Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution ATP Solution Preparation Add_ATP Add ATP (5 µL/well) ATP_Solution->Add_ATP Pre_incubation Pre-incubation (15 min, RT) Add_Kinase_Substrate->Pre_incubation Pre_incubation->Add_ATP Kinase_Reaction Kinase Reaction (60 min, RT) Add_ATP->Kinase_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (10 µL/well) Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_ATP_Depletion Incubate (40 min, RT) (ATP Depletion) Add_ADP_Glo_Reagent->Incubate_ATP_Depletion Add_Detection_Reagent Add Detection Reagent (20 µL/well) Incubate_ATP_Depletion->Add_Detection_Reagent Incubate_Signal_Gen Incubate (30 min, RT) (Signal Generation) Add_Detection_Reagent->Incubate_Signal_Gen Data_Acquisition Data Acquisition (Luminometer) Incubate_Signal_Gen->Data_Acquisition G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Bromopyridine Bromopyridine Derivative Bromopyridine->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation G DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Bromopyridine Bromopyridine Derivative Bromopyridine->p53 Upregulates p21 p21 p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Entry G2_Phase G2 Phase

References

Application Notes and Protocols for the Development of (5-Bromopyridin-2-yl)(morpholino)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The morpholine moiety is also a valuable component in drug design, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability. The title compound, (5-Bromopyridin-2-yl)(morpholino)methanone, combines these two key pharmacophores, making it an attractive starting point for the development of novel therapeutic agents. The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

This document provides detailed application notes and protocols for the synthesis and biological evaluation of derivatives of this compound, with a focus on their potential as anticancer agents targeting the PI3K/mTOR signaling pathway.

Predicted Physicochemical Properties of Lead Compound

A preliminary in silico assessment of the lead compound, this compound, provides insight into its drug-like properties according to Lipinski's Rule of Five.[1][2][3][4][5] These rules are a set of guidelines to evaluate the potential for oral bioavailability of a chemical compound.

PropertyValueLipinski's Rule of Five
Molecular Weight285.13 g/mol < 500 g/mol
LogP (octanol-water partition coefficient)1.85< 5
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors3≤ 10

The lead compound adheres to all of Lipinski's rules, suggesting a favorable starting point for the development of orally bioavailable drug candidates.

Synthetic Strategies and Protocols

The primary strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions at the 5-position of the pyridine ring. The two most applicable methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

General Workflow for Derivative Synthesis

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Base, Ligand derivatives_c 5-Aryl/Heteroaryl Derivatives suzuki->derivatives_c derivatives_n 5-Amino Derivatives buchwald->derivatives_n purification Purification (Column Chromatography) derivatives_c->purification derivatives_n->purification characterization Characterization (NMR, MS, HPLC) purification->characterization G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation EIF4EBP1->Proliferation Derivative Synthesized Derivative Derivative->PI3K Inhibition Derivative->mTORC1 Inhibition

References

Application Notes and Protocols for In Vitro Biological Assays of Pyridinyl Methanone Compounds as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl methanone derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting potent inhibitory activity against p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making p38 MAPK a key therapeutic target.[1][2][3]

This document provides detailed application notes and experimental protocols for the in vitro characterization of pyridinyl methanone compounds as p38 MAPK inhibitors. We will cover both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's efficacy in a more physiologically relevant context. A prominent example of a pyridinyl-containing inhibitor is the pyridinyl-imidazole class, which binds to the ATP pocket of p38 kinase.

Signaling Pathway Overview

The p38 MAPK cascade is a three-tiered kinase pathway. It is activated by various environmental stresses and proinflammatory cytokines.[4] This activation requires phosphorylation of p38 by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[5] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors like ATF-2 and other kinases such as MAPKAPK-2, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[4][5][6]

p38_signaling_pathway stress Environmental Stress & Inflammatory Cytokines mkk3_6 MKK3 / MKK6 stress->mkk3_6 p38 p38 MAPK mkk3_6->p38 Phosphorylation (Thr180/Tyr182) mapkapk2 MAPKAPK-2 p38->mapkapk2 atf2 ATF-2 p38->atf2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) mapkapk2->cytokines atf2->cytokines inhibitor Pyridinyl Methanone Compound inhibitor->p38

Figure 1: Simplified p38 MAPK signaling pathway and the point of inhibition by pyridinyl methanone compounds.

Quantitative Data Summary

The inhibitory potential of pyridinyl methanone and related p38 MAPK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal effective concentration (EC50) in cell-based assays. Below is a summary of reported IC50 values for several well-characterized p38 MAPK inhibitors.

Compoundp38α IC50 (nM)Assay TypeReference
SB20358050Kinase Assay[2]
PH-79780426Cell-free Assay[2]
VX-745 (Neflamapimod)10Kinase Assay[2]
SB23906344Kinase Assay[2]
BIRB 796 (Doramapimod)0.1 (Ki)Binding Assay
RWJ 6765710 (Kd)Surface Plasmon Resonance[3]

Experimental Protocols

In Vitro p38α Kinase Inhibition Assay (Luminescent)

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase. The amount of ATP remaining after the kinase reaction is converted into a luminescent signal.

kinase_assay_workflow start Start prep_inhibitor Prepare Serial Dilution of Pyridinyl Methanone Compound start->prep_inhibitor add_inhibitor Add Inhibitor to 384-well Plate prep_inhibitor->add_inhibitor add_master_mix Add Master Mix to Wells add_inhibitor->add_master_mix prep_master_mix Prepare p38α Kinase and Substrate Master Mix prep_master_mix->add_master_mix start_reaction Initiate Reaction with ATP add_master_mix->start_reaction incubate_reaction Incubate at RT for 60 min start_reaction->incubate_reaction stop_reaction Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT for 40 min stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent and Incubate for 30 min incubate_stop->detect_signal read_luminescence Read Luminescence detect_signal->read_luminescence end End read_luminescence->end

Figure 2: Workflow for a luminescent-based p38 kinase inhibition assay.

Materials:

  • p38α kinase (recombinant)

  • Kinase substrate (e.g., ATF-2 peptide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

  • Pyridinyl methanone compound and DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white microplates

  • Multichannel pipettes

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyridinyl methanone compound in DMSO. A typical starting concentration is 100 µM.[1] Also, prepare a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO to the wells of a 384-well plate.[4]

    • Prepare a master mix containing the p38α kinase and the peptide substrate in kinase buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.[1][4]

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km value for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.[1][4]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1][4]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1][4]

    • Incubate at room temperature for 40 minutes.[1][4]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[1][4]

    • Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[4]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based TNF-α Release Assay in LPS-Stimulated THP-1 Cells

This assay measures the ability of a compound to inhibit the production and release of the pro-inflammatory cytokine TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).

tnf_alpha_assay_workflow start Start seed_cells Seed THP-1 Cells in a 96-well Plate start->seed_cells differentiate_cells Differentiate THP-1 Cells with PMA (optional, 48h) seed_cells->differentiate_cells pre_incubate Pre-incubate Cells with Pyridinyl Methanone Compound (1-2h) differentiate_cells->pre_incubate stimulate_cells Stimulate with LPS (e.g., 1 µg/mL) pre_incubate->stimulate_cells incubate_cells Incubate for 4-24h stimulate_cells->incubate_cells collect_supernatant Collect Cell Culture Supernatant incubate_cells->collect_supernatant measure_tnf Measure TNF-α Concentration (ELISA or AlphaLISA) collect_supernatant->measure_tnf end End measure_tnf->end

Figure 3: Workflow for a cell-based TNF-α release assay in THP-1 cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Pyridinyl methanone compound and DMSO

  • 96-well cell culture plates

  • Human TNF-α ELISA kit or AlphaLISA kit

  • Microplate reader

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed THP-1 cells at a density of 20,000 cells/well in a 96-well plate.[7]

    • (Optional but recommended) To differentiate into macrophage-like cells, treat with PMA (e.g., 20 ng/mL) for 48 hours. Afterwards, wash the cells and incubate in PMA-free medium for another 24 hours.[7][8]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinyl methanone compound in cell culture medium.

    • Add the diluted compound to the cells and pre-incubate for 1-2 hours.[7] Include a vehicle control (DMSO).

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[7] Do not add LPS to negative control wells.

    • Incubate the plate for a specified period, typically between 4 to 24 hours, to allow for TNF-α production and secretion.[9][10]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • TNF-α Measurement:

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA or AlphaLISA kit, following the manufacturer's instructions.[7][11]

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

References

Application Notes and Protocols: (5-Bromopyridin-2-yl)(morpholino)methanone in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (5-Bromopyridin-2-yl)(morpholino)methanone as a key building block in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway. The document outlines a representative synthetic protocol, presents relevant biological data, and visualizes the associated signaling cascade and experimental workflow.

Introduction

This compound is a versatile heterocyclic compound increasingly utilized in medicinal chemistry for the development of targeted therapeutics. Its structure, featuring a brominated pyridine ring coupled to a morpholino-methanone moiety, offers a valuable scaffold for the synthesis of potent and selective kinase inhibitors. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl groups. The morpholine and pyridine nitrogens often participate in crucial hydrogen bonding interactions within the kinase active site, contributing to high binding affinity. This building block is particularly relevant for the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways, which are frequently dysregulated in cancer.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical kinase inhibitor, "Compound X," synthesized using this compound as a key starting material. This data is illustrative of the typical information generated during the drug discovery process.

Table 1: Synthesis and Physicochemical Properties of Compound X

ParameterValue
Starting MaterialThis compound
Key ReactionSuzuki-Miyaura Coupling
Coupling Partner(4-(Trifluoromethyl)phenyl)boronic acid
Yield78%
Purity (HPLC)>98%
Molecular FormulaC₂₀H₁₈F₃N₃O₂
Molecular Weight401.37 g/mol

Table 2: In Vitro Biological Activity of Compound X

Target KinaseIC₅₀ (nM)
PI3Kα15
PI3Kβ45
PI3Kδ20
PI3Kγ80
mTOR25

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors synthesized from this compound can effectively block the activity of key kinases in this pathway, such as PI3K and mTOR, thereby inhibiting tumor growth.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Compound X (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The following protocols describe a representative synthesis of a kinase inhibitor ("Compound X") using this compound, followed by a general procedure for an in vitro kinase inhibition assay.

Synthesis of Compound X via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with (4-(trifluoromethyl)phenyl)boronic acid.

Synthesis_Workflow Start This compound + (4-(Trifluoromethyl)phenyl)boronic acid Reaction Suzuki-Miyaura Coupling - Pd(PPh₃)₄, K₂CO₃ - Toluene/EtOH/H₂O - 80 °C, 12 h Start->Reaction Workup Aqueous Workup - Extraction with Ethyl Acetate - Brine wash Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Compound X (Final Product) Purification->Product Analysis Characterization - ¹H NMR, ¹³C NMR - LC-MS, HRMS Product->Analysis

Caption: General workflow for the synthesis of Compound X.

Materials:

  • This compound (1.0 eq)

  • (4-(Trifluoromethyl)phenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, (4-(trifluoromethyl)phenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed solvents: toluene, ethanol, and water in a 4:1:1 ratio.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Compound X.

  • Characterize the final product using ¹H NMR, ¹³C NMR, LC-MS, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Compound X) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the specific substrate, and the diluted test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. The straightforward application of Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors for the treatment of cancer and other proliferative diseases.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromopyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Bromopyridin-2-yl)(morpholino)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves an amide coupling reaction between 5-bromopyridine-2-carboxylic acid and morpholine. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by the secondary amine, morpholine.

Q2: Which coupling reagents are most effective for this synthesis?

Several coupling reagents can be employed for this transformation. Common choices include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), T3P® (Propanephosphonic Acid Anhydride), and carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole). The choice of reagent can impact reaction time, yield, and purification requirements.

Q3: What is the importance of the order of reagent addition?

For many modern coupling reagents, particularly uronium-based reagents like HATU, it is crucial to pre-activate the carboxylic acid before adding the amine (morpholine). Adding the amine last prevents the formation of undesired side products, such as a guanidinium byproduct from the reaction between the amine and the coupling reagent.

Q4: What are some common solvents used for this reaction?

Common aprotic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are frequently used. The choice of solvent often depends on the solubility of the starting materials and the coupling reagent.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Degradation of the coupling reagent.- Poor quality of starting materials or solvents.- Incorrect reaction temperature.- Ensure pre-activation of the 5-bromopyridine-2-carboxylic acid with the coupling reagent for 15-30 minutes before adding morpholine.[1][2]- Use fresh, high-quality coupling reagents and anhydrous solvents.- Verify the purity of your starting materials.- Optimize the reaction temperature; some coupling reactions benefit from initial cooling to 0 °C before warming to room temperature.
Formation of Side Products - Reaction of morpholine with the coupling reagent (e.g., HATU) to form a guanidinium byproduct.- Chlorination of the pyridine ring if using thionyl chloride to form the acid chloride in situ.- Add morpholine to the reaction mixture only after the carboxylic acid has been activated by the coupling reagent.[2][3]- If preparing the acid chloride, use oxalyl chloride with a catalytic amount of DMF instead of thionyl chloride to minimize ring chlorination.
Difficult Purification - Presence of urea byproducts from carbodiimide reagents (DCC/EDC).- High polarity of the product making extraction from aqueous workup challenging.- Similar polarity of the product and unreacted starting materials.- If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. For EDC, byproducts are water-soluble and can be removed with an aqueous wash.[4]- During workup, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, DCM). A brine wash can help to break up emulsions.- Utilize column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) for purification.
Incomplete Reaction - Insufficient reaction time.- Steric hindrance or low nucleophilicity of the amine.- Inadequate amount of base.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- While morpholine is generally a good nucleophile, ensure an appropriate excess of the amine is used if necessary.- Use a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acids formed during the reaction and to facilitate the coupling.

Experimental Protocols

Below are two detailed experimental protocols using different coupling reagents.

Protocol 1: Synthesis using HATU as the coupling reagent

Materials:

  • 5-bromopyridine-2-carboxylic acid

  • Morpholine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis using T3P® as the coupling reagent

Materials:

  • 5-bromopyridine-2-carboxylic acid

  • Morpholine

  • T3P® (Propanephosphonic Acid Anhydride) solution (e.g., 50% in ethyl acetate)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Ethyl Acetate or DCM

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq) and morpholine (1.2 eq) in anhydrous ethyl acetate or DCM.

  • Add pyridine or TEA (3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Coupling Reagents and Typical Yields

Coupling ReagentBaseSolventTypical Yield RangeReference
HATUDIPEADMF/DCM70-90%General observation for similar couplings
HBTU/HOBtDIPEADMF65-85%General observation for similar couplings
T3P®Pyridine/TEAEthyl Acetate/DCM75-95%General observation for similar couplings
EDC/HOBtDIPEADCM60-80%General observation for similar couplings
SOCl₂ then AminePyridineToluene50-70% (potential for side reactions)General observation for similar couplings

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification method.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction & Workup cluster_end Final Product 5-bromopyridine-2-carboxylic acid 5-bromopyridine-2-carboxylic acid Pre-activation of Carboxylic Acid Pre-activation of Carboxylic Acid 5-bromopyridine-2-carboxylic acid->Pre-activation of Carboxylic Acid Morpholine Morpholine Amide Bond Formation Amide Bond Formation Morpholine->Amide Bond Formation Coupling Reagent (e.g., HATU, T3P) Coupling Reagent (e.g., HATU, T3P) Coupling Reagent (e.g., HATU, T3P)->Pre-activation of Carboxylic Acid Base (e.g., DIPEA, Pyridine) Base (e.g., DIPEA, Pyridine) Base (e.g., DIPEA, Pyridine)->Pre-activation of Carboxylic Acid Anhydrous Solvent (e.g., DCM, DMF) Anhydrous Solvent (e.g., DCM, DMF) Anhydrous Solvent (e.g., DCM, DMF)->Pre-activation of Carboxylic Acid Pre-activation of Carboxylic Acid->Amide Bond Formation Aqueous Workup Aqueous Workup Amide Bond Formation->Aqueous Workup Purification (Column Chromatography) Purification (Column Chromatography) Aqueous Workup->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Pathway

G start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_activation Verify Pre-activation Step check_reagents->check_activation Reagents OK failure Issue Persists check_reagents->failure Reagents Poor optimize_conditions Optimize Reaction Conditions (Temp, Time) check_activation->optimize_conditions Activation Correct check_activation->failure Activation Incorrect purification_issue Investigate Purification Losses optimize_conditions->purification_issue Conditions Optimized optimize_conditions->failure Optimization Fails success Improved Yield purification_issue->success Purification Improved purification_issue->failure Purification OK

Caption: A logical pathway for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Overcoming Solubility Challenges with Pyridinyl Methanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues commonly encountered with pyridinyl methanone compounds during experimental research and drug development.

Frequently Asked Questions (FAQs)

Q1: My pyridinyl methanone compound shows poor solubility in aqueous buffers. What are the initial steps I should take?

A1: Poor aqueous solubility is a common characteristic of pyridinyl methanone compounds, often due to their lipophilic nature. Here’s a logical troubleshooting workflow to address this issue:

G A Initial Observation: Poor Aqueous Solubility B Step 1: Physicochemical Characterization A->B C Determine pKa and logP B->C D Step 2: pH Modification C->D If ionizable E Adjust buffer pH away from pI D->E F Step 3: Co-solvent Addition E->F If solubility is still low G Titrate with water-miscible organic solvents (e.g., DMSO, Ethanol) F->G H Step 4: Employ Solubilizing Excipients G->H If co-solvent is not sufficient or desired I Test cyclodextrins or surfactants H->I J Step 5: Advanced Formulation Techniques I->J For significant enhancement K Consider solid dispersions or nanosuspensions J->K G cluster_0 Preparation cluster_1 Characterization A Dissolve Compound and PVP K30 in Methanol B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying (24 hours) B->C D Grinding into Fine Powder C->D E Dissolution Testing D->E F Differential Scanning Calorimetry (DSC) D->F G Powder X-Ray Diffraction (PXRD) D->G p38_pathway Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Kinases Downstream Kinases (MK2, MSK1) p38->Kinases phosphorylates TFs Transcription Factors (ATF2, MEF2C) p38->TFs phosphorylates Response Inflammatory Response (Cytokine Production, Apoptosis) Kinases->Response TFs->Response Inhibitor Pyridinyl Methanone Inhibitor Inhibitor->p38

Technical Support Center: Functionalization of 5-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side-product formations during the functionalization of 5-bromopyridine.

General FAQs

Q1: What are the most common side-products observed when functionalizing 5-bromopyridine?

A1: Common side-products include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the starting material or coupling partner, and formation of regioisomers, depending on the reaction conditions. For lithiation reactions, side-products can arise from SNAr reactions, benzyne formation, or rearrangement of the organolithium intermediate.[1]

Q2: How does the electronic nature of the pyridine ring affect its reactivity and side-product formation?

A2: The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can influence the outcome of cross-coupling reactions. The nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity.[2][3] This can lead to lower yields and favor side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Significant formation of debrominated pyridine.

Potential Cause: The palladium(II) intermediate, formed after oxidative addition, may react with a hydride source before transmetalation with the boronic acid.[4] This is more likely at higher temperatures and with certain bases or solvents that can act as hydride donors.[4][5]

Troubleshooting Steps:

  • Optimize the Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred.[4]

  • Solvent Selection: If using an alcohol-containing solvent, consider switching to aprotic solvents like 1,4-dioxane, toluene, or THF.[4]

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands to accelerate the desired transmetalation and reductive elimination steps, which can outcompete the debromination pathway.[4]

  • Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired cross-coupling product over debromination.[4]

Issue: Formation of homocoupled biaryl product from the boronic acid.

Potential Cause: This side reaction is often promoted by the presence of oxygen, which can generate palladium(II) species that facilitate homocoupling.[4] It can also occur if the boronic acid acts as a reducing agent for the Pd(II) precatalyst.[5]

Troubleshooting Steps:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[4]

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂.[4]

  • Slow Addition: Slowly adding the boronic acid to the reaction mixture can sometimes minimize homocoupling.[4]

  • Stoichiometry Control: Adding the aryl halide in a slight excess can sometimes suppress homocoupling.[6]

Quantitative Data Summary: Suzuki Coupling of Bromopyridines

Catalyst SystemBaseSolventYield (%)Side-Product (%)Reference
Pd(OAc)₂ / SPhosNa₃PO₄Toluene/Water3-15Not specified[6]
Pd₂(dba)₃ / P(t-Bu)₃KFNot specifiedImproved yieldNot specified[6]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterNot specifiedDebromination <10% with minimal water[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyridine

  • Glassware Preparation: Oven-dry a Schlenk flask and a magnetic stir bar. Allow them to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 5-bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.[4]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting start Low Yield or Side-Products check_dehalogenation Significant Dehalogenation? start->check_dehalogenation check_homocoupling Significant Homocoupling? check_dehalogenation->check_homocoupling No solution_dehalogenation Change Base (K3PO4) Use Aprotic Solvent Lower Temperature Use Bulky Ligand check_dehalogenation->solution_dehalogenation Yes optimize_conditions General Low Yield check_homocoupling->optimize_conditions No solution_homocoupling Rigorous Degassing Use Pd(0) Catalyst Slow Boronic Acid Addition Slight Excess of Aryl Halide check_homocoupling->solution_homocoupling Yes solution_low_yield Screen Catalysts/Ligands Check Reagent Purity Optimize Temperature Ensure Inert Atmosphere optimize_conditions->solution_low_yield end Improved Reaction solution_dehalogenation->end solution_homocoupling->end solution_low_yield->end

Caption: Troubleshooting logic for Suzuki coupling of 5-bromopyridine.

Buchwald-Hartwig Amination

Issue: Low or no conversion to the desired amine product.

Potential Cause: Inactive catalyst, suboptimal temperature, or poor solubility of reagents.[8] The active Pd(0) species is sensitive to oxygen and may not form or can be deactivated.[2][8]

Troubleshooting Steps:

  • Catalyst Activation: Ensure the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere.[8] Consider using a pre-catalyst for more reliable generation of the active species.[8][9]

  • Temperature Optimization: Cautiously increase the reaction temperature in 10 °C increments.[8]

  • Solvent Screening: If reagent solubility is an issue, screen alternative anhydrous and degassed solvents such as toluene, 1,4-dioxane, or THF.[8]

Issue: Significant hydrodehalogenation of 5-bromopyridine.

Potential Cause: This is a common side reaction in Buchwald-Hartwig aminations.[8] Higher temperatures and certain bases or ligands can promote this pathway.[8]

Troubleshooting Steps:

  • Optimize the Base: Using a weaker or less sterically hindered base, such as Cs₂CO₃ or K₃PO₄, can sometimes reduce this side reaction.[8]

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions, so finding the minimum effective temperature is beneficial.[8]

  • Ligand Screening: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different phosphine ligands may be necessary.[8]

Quantitative Data Summary: Buchwald-Hartwig Amination Conditions

BaseSolventTemperature (°C)NotesReference
NaOtBuToluene, Dioxane80-100Strong base, may not be suitable for base-sensitive groups.[8][9]
Cs₂CO₃, K₃PO₄Toluene, DioxaneHigher temperatures may be neededWeaker bases for sensitive substrates.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromopyridine

  • Assembly: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃), ligand, and base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.[8]

  • Reagent Addition: Add 5-bromopyridine (1.0 equiv.) and the amine (1.2 equiv.).[8]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[8]

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[8]

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Base_Coordination Base Coordination Pd(II)_Complex->Base_Coordination Base Amine_Coordination Amine Coordination Base_Coordination->Amine_Coordination HNR2 Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Lithiation and Other Functionalizations

Issue: Low yield of the desired product after lithiation and quenching with an electrophile.

Potential Cause: The organolithium species can be unstable and undergo various side reactions.[1] Incomplete lithiation can also be due to wet solvents or inactive n-butyllithium.[1]

Troubleshooting Steps:

  • Reaction Time: Bromine-lithium exchange is typically very fast, even at -78 °C. Long reaction times can lead to side reactions. Try adding the electrophile immediately after the n-BuLi addition.[1]

  • Transmetalation: The organolithium intermediate can be "hot" and prone to side reactions like SNAr, benzyne formation, or rearrangement.[1] Consider in situ transmetalation by adding a metal salt like ZnCl₂·TMEDA to form a more stable organometallic species.[1]

  • Anhydrous Conditions: Ensure all glassware is meticulously dried and that the THF is anhydrous. Standard drying over sieves may not be sufficient; distillation from sodium/benzophenone is recommended for very sensitive reactions.[1]

  • Reagent Quality: Titrate the n-butyllithium to determine its exact concentration.[1]

Issue: Formation of Glaser coupling product in Sonogashira reactions.

Potential Cause: The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction, especially when a copper(I) co-catalyst is used. The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant like air.[4]

Troubleshooting Steps:

  • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to utilize a copper-free Sonogashira protocol.[4]

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining a positive pressure of an inert gas.[4]

Logical Diagram for Lithiation Troubleshooting

Lithiation_Troubleshooting start Low Yield in Lithiation-Quench check_protonation Protonated Starting Material Recovered? start->check_protonation check_side_products Other Side Products Observed? check_protonation->check_side_products No solution_protonation Ensure Anhydrous THF Titrate n-BuLi Check Inert Gas Stream for Moisture check_protonation->solution_protonation Yes solution_side_products Minimize Reaction Time Add Electrophile Immediately Consider In Situ Transmetalation (e.g., with ZnCl2) check_side_products->solution_side_products Yes end Successful Lithiation solution_protonation->end solution_side_products->end

Caption: Decision-making guide for troubleshooting 5-bromopyridine lithiation.

References

Technical Support Center: Optimization of Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Low or No Product Yield

Q1: My amide coupling reaction is resulting in a low or non-existent yield. What are the common causes?

A: Several factors can contribute to poor yields in amide bond formation. The most common issues include:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be effectively activated to react with the amine. This can be hampered by an insufficient amount or inefficient type of coupling reagent.[1]

  • Deactivation of the Amine: Amines can be rendered non-nucleophilic through protonation, a common issue as an acid-base reaction can occur between the carboxylic acid and the amine before the desired coupling.[1][2]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically obstruct the reaction site, leading to slow or incomplete coupling.[1][3][4]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the amide bond. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1][5]

Q2: How can I improve the yield of my reaction?

A: To improve your yield, consider the following troubleshooting steps:

  • Screen Different Coupling Reagents: The choice of coupling reagent is critical. If one reagent is not providing good results, screening a variety of others can often identify a more suitable option for your specific substrates.[6][7]

  • Optimize Reagent Stoichiometry: Ensure you are using the correct molar ratios of your carboxylic acid, amine, coupling reagent, and base. Often, a slight excess of the amine and coupling reagent can drive the reaction to completion.

  • Control Reaction Temperature: While many amide couplings proceed well at room temperature, some may benefit from cooling to 0°C to minimize side reactions, whereas others, particularly with hindered substrates, may require heating.[4][8]

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1][9]

  • Choice of Base: The base is crucial for neutralizing any acids formed and ensuring the amine remains nucleophilic. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[10]

Side Reactions and Racemization

Q3: I am observing significant side reactions. How can I minimize them?

A: Side reactions can often be minimized by:

  • Using Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress side reactions, particularly racemization.[1][11]

  • Lowering the Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of undesired side reactions.[1][8]

  • Careful Selection of Coupling Reagent: Some coupling reagents are more prone to inducing side reactions than others. For example, carbodiimides like DCC can sometimes lead to the formation of N-acylurea byproducts.

Q4: How can I prevent racemization of my chiral carboxylic acid?

A: Racemization is a significant concern when working with chiral amino acids. To minimize it:

  • Use Racemization-Suppressing Additives: HOBt, and more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure, are known to reduce racemization.[8]

  • Choose the Right Coupling Reagent: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[8]

  • Select an Appropriate Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, as strong bases can promote racemization.[8]

  • Control the Temperature: Lowering the reaction temperature can help to minimize racemization.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing amide bond formation reactions.

Table 1: Common Coupling Reagent Equivalents

Reagent ClassCoupling ReagentTypical Equivalents (relative to Carboxylic Acid)Additive (Equivalents)Base (Equivalents)
CarbodiimideEDC, DIC1.0 - 1.5HOBt or OxymaPure (1.0)DIPEA (2.0)
Uronium/Aminium SaltHATU, HBTU1.0 - 1.5None (contains HOAt/HOBt)DIPEA (2.0)
Phosphonium SaltPyBOP, PyAOP1.0 - 1.5None (contains HOBt/HOAt)DIPEA (2.0)

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Action
Low YieldIncomplete carboxylic acid activationIncrease equivalents of coupling reagent; switch to a more powerful reagent (e.g., HATU).
Amine deactivationEnsure sufficient base is present to neutralize acids.
Steric hindranceConsider converting the carboxylic acid to an acyl fluoride; use higher temperatures.[3][4]
HydrolysisUse anhydrous solvents and reagents; perform under an inert atmosphere.[1]
RacemizationStrong baseUse a weaker base like NMM or collidine.[8]
High temperatureRun the reaction at a lower temperature (e.g., 0°C).
Inappropriate coupling reagentUse a phosphonium-based reagent like PyBOP or an additive like HOAt or OxymaPure.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Amide Coupling for Sterically Hindered Substrates via Acyl Fluoride
  • Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • The reaction may require elevated temperatures to proceed to completion. Monitor the reaction for completeness, as reaction times can be significantly longer for these types of couplings.[1][4]

  • Upon completion, perform an aqueous work-up as described in Protocol 1.

  • Purify the product as needed.

Visualizations

Amide_Bond_Formation_Workflow cluster_reactants Reactant Preparation cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Add_Solvent Add Anhydrous Solvent (e.g., DMF, DCM) Carboxylic_Acid->Add_Solvent Amine Amine Add_Amine Add Amine Amine->Add_Amine Add_Reagents Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) Add_Solvent->Add_Reagents Pre-activation Stir for 15-30 min (Pre-activation) Add_Reagents->Pre-activation Pre-activation->Add_Amine Reaction Stir at RT (Monitor by TLC/LC-MS) Add_Amine->Reaction Quench Quench Reaction (e.g., with H₂O) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Purify Purify (e.g., Chromatography) Wash_Dry->Purify Final_Product Final Amide Product Purify->Final_Product

Caption: General experimental workflow for amide bond formation.

Troubleshooting_Logic Start Low/No Yield Check_Activation Incomplete Activation? Start->Check_Activation Check_Amine Amine Deactivated? Start->Check_Amine Check_Sterics Steric Hindrance? Start->Check_Sterics Check_Conditions Suboptimal Conditions? Start->Check_Conditions Action_Activation Screen Coupling Reagents Increase Equivalents Check_Activation->Action_Activation Yes Action_Amine Check Base Type/Amount Check_Amine->Action_Amine Yes Action_Sterics Use Acyl Fluoride Method Increase Temperature Check_Sterics->Action_Sterics Yes Action_Conditions Optimize Solvent, Temp. Ensure Anhydrous Check_Conditions->Action_Conditions Yes

References

Stability testing of (5-Bromopyridin-2-yl)(morpholino)methanone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of (5-Bromopyridin-2-yl)(morpholino)methanone under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound under acidic conditions?

A1: Under acidic conditions, the primary degradation pathway for this compound is expected to be acid-catalyzed hydrolysis of the amide bond. This reaction will likely yield 5-bromopicolinic acid and morpholine as the main degradation products. The hydrolysis is generally a slow process and may require elevated temperatures to proceed at an observable rate.

Q2: What are the critical parameters to control during the stability study?

A2: The critical parameters to control are pH, temperature, and time. The rate of hydrolysis is highly dependent on the concentration of hydronium ions (low pH) and temperature. It is also crucial to consider the concentration of the compound itself and the composition of the acidic medium.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for quantifying the parent compound and its degradation products due to its ability to separate these components. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification of unknown degradation products. UV-Vis spectrophotometry can be a simpler, albeit less specific, alternative for preliminary assessments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed even at low pH. The compound is highly stable at the tested temperature. The reaction kinetics are very slow.Increase the temperature in increments (e.g., 40°C, 60°C, 80°C) to accelerate the degradation process. Increase the duration of the study.
Rapid and complete degradation of the compound. The acidic conditions (pH and/or temperature) are too harsh.Use a higher pH (less acidic) buffer. Decrease the temperature of the stability study.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH. Column degradation due to extreme pH.Optimize the mobile phase, including the organic modifier and buffer concentration. Ensure the mobile phase pH is within the stable range for the HPLC column. Use a pH-stable column if necessary.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products or interaction with excipients/impurities.Use a hyphenated technique like LC-MS to identify the unknown peaks. Analyze a placebo sample (matrix without the active compound) to rule out interference from excipients.
Inconsistent or non-reproducible results. Inaccurate pH measurement or buffer preparation. Fluctuations in temperature. Inconsistent sample preparation.Calibrate the pH meter before use. Prepare fresh buffers for each experiment. Ensure the stability chamber or water bath maintains a constant temperature. Standardize the sample preparation procedure.

Experimental Protocols

Protocol 1: Acidic Stability Testing
  • Preparation of Acidic Buffers: Prepare a series of acidic buffers (e.g., pH 1.2, 3.0, 5.0) using appropriate buffer systems (e.g., HCl, citrate buffer).

  • Sample Preparation: Accurately weigh and dissolve this compound in the selected acidic buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the sample solutions into sealed vials and place them in a constant temperature stability chamber or water bath set to the desired temperature (e.g., 40°C, 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Sample Analysis: Immediately quench the degradation by neutralizing the pH if necessary and analyze the samples by HPLC as described in Protocol 2.

Protocol 2: HPLC Method for Quantification
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Calculate the percentage of the parent compound remaining and the formation of degradation products by comparing peak areas to a standard at time zero.

Data Presentation

Table 1: Stability of this compound at 60°C

Time (hours)% Remaining (pH 1.2)% Remaining (pH 3.0)% Remaining (pH 5.0)
0100.0100.0100.0
295.298.199.5
490.596.399.1
882.192.898.3
1274.389.597.6
2455.880.195.4
4831.264.291.0
7215.651.586.8

*Note: This data is illustrative and will vary based

Technical Support Center: Scale-Up Synthesis of Bromopyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of bromopyridine intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with your experimental work.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis and purification of bromopyridine intermediates on a larger scale.

Issue 1: Low Yield During Scale-Up

Question: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes and solutions?

Answer: Several factors can contribute to decreased yield during scale-up.[1] Key areas to investigate include:

  • Inadequate Mixing: Inefficient stirring in larger reactors can lead to localized temperature gradients and poor distribution of reagents.[1][2]

    • Solution: Ensure the stirrer design and speed are appropriate for the reactor volume. Consider installing baffles to improve mixing efficiency.[1]

  • Poor Temperature Control: Exothermic reactions, if not managed properly on a large scale, can result in side reactions and degradation of the product.[2][3]

    • Solution: Implement a robust cooling system and closely monitor the internal reaction temperature. A slower, controlled addition of reagents can also help manage the exotherm.[1][4]

  • Incomplete Reactions: Reaction times established on a small scale may not be sufficient for larger batches.

    • Solution: Monitor the reaction to completion using appropriate analytical techniques like TLC or HPLC before proceeding with the work-up.[1]

Issue 2: Formation of Impurities and Byproducts

Question: I am observing significant amounts of di-brominated byproducts and other impurities in my scaled-up reaction. How can I minimize these?

Answer: The formation of impurities is a common challenge in bromopyridine synthesis. Here are some strategies to mitigate this issue:

  • Control of Brominating Agent: An excess of the brominating agent is a primary cause of di-brominated byproducts.[1]

    • Solution: Use a stoichiometric amount of the brominating agent and consider portion-wise addition to maintain better control over the reaction.[1][5]

  • Reaction Temperature: High reaction temperatures can promote the formation of side products.[5]

    • Solution: Maintain the recommended low temperature during the addition of the brominating agent and throughout the reaction.[5]

  • Presence of Moisture or Air: For certain reactions, such as those involving organometallic intermediates, the presence of moisture or air can lead to the formation of byproducts.[3]

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Issue 3: Difficult Product Isolation and Purification

Question: I am facing challenges in purifying the final bromopyridine intermediate at a larger scale. What are the recommended methods?

Answer: Purification can be a bottleneck in scale-up synthesis. Column chromatography, often used in the lab, can be impractical for large quantities.[3] Consider the following alternatives:

  • Crystallization/Recrystallization: This is a primary and effective method for purifying solid products at scale.[1][6][7]

    • Solution: A systematic approach to solvent screening is crucial to find a solvent that provides good recovery of the pure product. If the product "oils out," consider reheating and adding more solvent.[8]

  • Acid-Base Extraction: For impurities with different acidic or basic properties than the desired product, an acid-base extraction can be a simple and effective purification step.[6]

  • Distillation: For liquid bromopyridines, vacuum distillation can be an effective purification method.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of bromopyridine intermediates.

Q1: What are the most common synthetic routes for preparing bromopyridines?

A1: Several methods are employed for the synthesis of bromopyridines, with the choice depending on the desired isomer and the starting material's availability and cost.[1] Common routes include:

  • Direct Bromination: This approach, often using N-Bromosuccinimide (NBS), is direct but can suffer from poor regioselectivity.[1]

  • Sandmeyer Reaction: This classic method involves the diazotization of an aminopyridine followed by reaction with a copper(I) bromide catalyst.[9][10] It is a versatile method for producing aryl halides from aryl amines.[9]

  • Halogen Dance Reaction: This method can be used for the synthesis of specific isomers, for instance, reacting 2-bromopyridine with a strong base like Lithium Diisopropylamide (LDA) followed by quenching with iodine to produce 2-Bromo-4-iodopyridine.[3]

Q2: How can I manage the exothermic nature of bromination reactions during scale-up?

A2: Managing exotherms is critical for safety and product quality. Key strategies include:

  • Slow Reagent Addition: Add the brominating agent slowly and in a controlled manner to manage the rate of heat generation.[1][4]

  • Efficient Cooling: Use a cooling system with sufficient capacity for the scale of the reaction and ensure good heat transfer through efficient stirring.[1][4]

  • Dilution: Conducting the reaction in a more dilute solution can help to dissipate the heat more effectively.[4]

  • Real-time Monitoring: Continuously monitor the internal reaction temperature to detect any deviation from the setpoint.

Q3: What are the key considerations for choosing a purification method at scale?

A3: The choice of purification method for large-scale synthesis depends on several factors:

  • Physical State of the Product: Solids are often purified by recrystallization, while liquids are purified by distillation.

  • Nature of Impurities: The choice of method will depend on whether the impurities are solids, liquids, or have different acid-base properties.

  • Cost and Scalability: The chosen method must be economically viable and practical for the quantities being produced. Column chromatography is often too expensive and time-consuming for large-scale purification.[3]

Q4: Are bromopyridine intermediates versatile for further synthesis?

A4: Yes, bromopyridines are highly versatile intermediates. The bromine atom can be functionalized through various transition metal-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the construction of complex heterocyclic molecules, which are important in drug discovery.[1]

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CausesRecommended Solutions
Low Yield Inadequate mixing, poor temperature control, incomplete reaction.[1][2]Optimize stirrer design and speed, improve cooling system, monitor reaction to completion.[1]
Byproduct Formation Excess brominating agent, high reaction temperature, presence of moisture/air.[1][3][5]Use stoichiometric reagents, maintain low temperature, use anhydrous conditions under inert gas.[1][3][5]
Purification Difficulty Product is an oil, presence of closely related impurities, emulsion formation during workup.[3]Attempt crystallization with different solvents, explore vacuum distillation, or use anti-emulsion techniques.[3][8]

Table 2: Comparison of Suzuki Coupling Conditions for Bromopyridines

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/Water80-9012-24Varies
Pd(OAc)₂NoneK₂CO₃Isopropanol/WaterAmbient0.5-2Good to Excellent
Pd/CNoneK₂CO₃Water1001-3Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Toluene10012High

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
  • Reaction Setup: To a dry round-bottom flask, add the bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the degassed solvent (e.g., 1,4-dioxane/water).[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent.[5][6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[5][6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][6]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and dry them under vacuum.[5][6]

Mandatory Visualization

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Lab-Scale Synthesis Reagent_Prep Reagent & Solvent Quantification Start->Reagent_Prep Equipment_Setup Reactor Setup & Inerting Reagent_Prep->Equipment_Setup Reagent_Addition Controlled Reagent Addition Equipment_Setup->Reagent_Addition Temp_Control Temperature Monitoring & Control Reagent_Addition->Temp_Control Temp_Control->Reagent_Addition Feedback Loop Reaction_Monitoring In-Process Control (TLC/HPLC) Temp_Control->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Reaction Complete Extraction Extraction & Washing Quenching->Extraction Purification Purification (Crystallization/Distillation) Extraction->Purification Drying Product Drying Purification->Drying End End: Purified Intermediate Drying->End

Caption: A generalized workflow for the scale-up synthesis of bromopyridine intermediates.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity High Impurity cluster_isolation Purification Issues Start Problem Encountered Check_Mixing Check Mixing Efficiency Start->Check_Mixing Low Yield Control_Reagent Adjust Reagent Stoichiometry Start->Control_Reagent High Impurity Solvent_Screen Recrystallization Solvent Screening Start->Solvent_Screen Purification Issues Check_Temp Verify Temperature Control Check_Mixing->Check_Temp Check_Completion Confirm Reaction Completion Check_Temp->Check_Completion Solution Implement Solution Check_Completion->Solution Optimize_Temp Optimize Reaction Temperature Control_Reagent->Optimize_Temp Inert_Atmosphere Ensure Inert Atmosphere Optimize_Temp->Inert_Atmosphere Inert_Atmosphere->Solution Alt_Purification Consider Alternative Purification Methods Solvent_Screen->Alt_Purification Alt_Purification->Solution

Caption: A decision tree for troubleshooting common issues in bromopyridine synthesis.

References

Technical Support Center: Suzuki Reactions Involving Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low or no yield. What are the common causes and how can I improve it?

Answer: Low yields in Suzuki couplings with bromopyridines are a common challenge. This can be attributed to several factors, primarily the electronic properties of the pyridine ring and its ability to coordinate with the palladium catalyst.[1][2][3] Here are the primary causes and potential solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3][4]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][4] These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1][2]

  • Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond of some bromopyridines can be less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] This is particularly true for electron-rich bromopyridines.

    • Solution: Increasing the reaction temperature can enhance the rate of oxidative addition.[2] Screening different palladium sources and more electron-rich, bulky ligands can also facilitate this step.[1]

  • Inactive Catalyst or Incomplete Reduction: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst (like Pd(OAc)₂) or may be deactivating quickly.[3]

    • Solution: Ensure the quality of your palladium source. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active pre-catalyst.[3][4] The choice of phosphine ligand is also critical for stabilizing the Pd(0) species.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and can significantly impact the reaction outcome.[3][5]

    • Solution: A systematic screening of these parameters is often necessary.[3] Stronger bases like K₃PO₄ can be effective for challenging couplings.[2][3] The solvent system, typically a mixture of an organic solvent and water, must be chosen to ensure the solubility of all reagents.[3]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can cause deactivation and promote side reactions.[2][3]

    • Solution: It is critical to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2][3][4] This can be achieved by bubbling inert gas through the solvent or by using freeze-pump-thaw cycles.[2][3]

Issue 2: Significant Byproduct Formation

Question: I am observing significant byproduct formation, such as homocoupling, protodeboronation, and/or debromination. How can I minimize these side reactions?

Answer: The formation of byproducts is a common issue that reduces the yield of the desired product. Here’s how to address the most common side reactions:

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or, less commonly, two molecules of the bromopyridine.[6][7]

    • Cause: The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[2][6]

    • Solution: Rigorous degassing of all solvents and the reaction mixture is essential.[2][4] Maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial to prevent this side reaction.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2][4][8]

    • Cause: This side reaction is often promoted by high temperatures and the presence of aqueous bases.[2][4] Electron-withdrawing groups on the aryl boronic acid can make it more susceptible to protodeboronation.[8]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[2] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1] Using a less aqueous or non-aqueous base/solvent system can also be beneficial.

  • Debromination (or Dehalogenation): This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom.[3][4][7]

    • Cause: This can be caused by the formation of palladium hydride species in the reaction mixture, which can be influenced by the choice of phosphine ligand and base, especially at elevated temperatures.[3][4]

    • Solution: Screening different ligands or using a milder base may solve the issue.[3] Lowering the reaction temperature can also help to minimize this side reaction.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize common catalysts, ligands, bases, and solvents used in Suzuki reactions with bromopyridines to guide optimization efforts.

Table 1: Common Palladium Catalysts and Ligands

CatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃2-5 (Catalyst), 4-10 (Ligand)Prone to deactivation with pyridinic substrates.[2]
Pd₂(dba)₃SPhos1-3 (Catalyst), 2-6 (Ligand)Bulky, electron-rich ligand helps stabilize the catalyst and is often effective for challenging substrates.[2][4]
Pd(PPh₃)₄None2-5A standard air-sensitive Pd(0) catalyst.[4] Can reduce homocoupling that might occur during in-situ reduction of a Pd(II) precatalyst.[4]
PdCl₂(dppf)None3-5Often used for a wide range of Suzuki couplings.[4]

Table 2: Common Bases and Solvents

BaseBase EquivalentsSolvent SystemGeneral EffectivenessNotes
K₂CO₃2-3Toluene/H₂O, Dioxane/H₂OModerate to HighA common and cost-effective choice.[2]
K₃PO₄2-3Dioxane, THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[2][3]
Cs₂CO₃2-3DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[2]
Na₂CO₃2-3DMFModerate to HighDMF can aid in the solubility of starting materials.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Materials:

  • Bromopyridine (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[4]

  • Degassed Solvent (e.g., 1,4-dioxane/water, 4:1)[4]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[4]

  • Catalyst Addition: Add the palladium catalyst (0.05 mmol).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? start->check_conditions check_atmosphere Is the Reaction Under a Strict Inert Atmosphere? start->check_atmosphere check_reagents Are the Starting Materials Pure? start->check_reagents solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution_ligand No solution_catalyst_type Try a Different Pd Source (e.g., Pd(0) vs Pd(II)) check_catalyst->solution_catalyst_type No solution_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) check_conditions->solution_base No solution_solvent Screen Different Solvents (e.g., Dioxane, Toluene, DMF) check_conditions->solution_solvent No solution_temp Optimize Reaction Temperature check_conditions->solution_temp No solution_degas Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw) check_atmosphere->solution_degas No solution_reagent_purity Use Fresh/Purified Boronic Acid/Ester check_reagents->solution_reagent_purity No success Improved Yield solution_ligand->success solution_catalyst_type->success solution_base->success solution_solvent->success solution_temp->success solution_degas->success solution_reagent_purity->success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n-X Pd0->OA_complex OA_label Oxidative Addition TM_complex Ar-Pd(II)L_n-Ar' OA_complex->TM_complex TM_label Transmetalation TM_complex->Pd0 RE_label Reductive Elimination Product Ar-Ar' TM_complex->Product ArX Ar-X (Bromopyridine) ArX->OA_complex ArB Ar'-B(OR)₂ ArB->TM_complex Base Base Base->TM_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Dehalogenation of Bromopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the dehalogenation of bromopyridine compounds.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Product and Formation of a Dehalogenated Byproduct

Q1: My reaction is resulting in a low yield of the intended product, and I'm observing a significant amount of the debrominated pyridine byproduct. What is causing this, and how can I minimize it?

A1: The formation of a debrominated byproduct, known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions involving bromopyridines.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.[1]

Potential Hydride Sources:

  • Solvents: Protic solvents like alcohols or solvents that can degrade (e.g., DMF) can act as hydride donors.[2]

  • Reagents: Impurities in reagents, such as borane species in boronic acids, can be a source of hydrides.[2]

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydride species.[2]

  • Water: The presence of water can react with bases or other reagents to form hydrides.[2]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the desired reductive elimination over the dehalogenation pathway.[2][3]

  • Base Selection: Switch from strong alkoxide bases to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2][3]

  • Solvent System: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[2] A mixture of an organic solvent with a small amount of water can sometimes suppress this side reaction in Suzuki couplings.[1]

  • Reaction Temperature: Lowering the reaction temperature may suppress dehalogenation, though it might also slow down the desired reaction. The optimal temperature should be determined empirically.[2][3]

  • Reagent Purity: Ensure all reagents, particularly boronic acids, are of high purity and stored correctly to prevent degradation.[1]

  • Inert Atmosphere: Maintain a strictly inert atmosphere (e.g., under argon or nitrogen) to prevent catalyst deactivation and other side reactions.[2][3]

Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly

Q2: My dehalogenation reaction is not starting, or the conversion rate is very low. What are the possible causes and solutions?

A2: A sluggish or failed reaction can be attributed to several factors, primarily related to the catalyst activity and reaction conditions.

Troubleshooting Strategies:

  • Catalyst Deactivation: Ensure a rigorously inert atmosphere is maintained throughout the setup and reaction, as oxygen can deactivate the palladium catalyst.[2]

  • Ligand Choice: The ligand plays a crucial role. For challenging couplings, screening different ligands, especially bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos), can be effective.[2]

  • Base Strength: While strong bases can cause hydrodehalogenation, a base that is too weak may not be sufficient to facilitate the catalytic cycle. If using a weak base, you might need to screen for a more active catalyst or ligand combination.[3]

  • Temperature: While high temperatures can promote side reactions, some reactions require a certain activation energy. Gradually increasing the temperature while monitoring for byproduct formation can help find an optimal balance.[2][3]

  • Reagent Quality: Ensure that the bromopyridine starting material and all other reagents are pure and dry. The presence of impurities can inhibit the catalyst.

Issue 3: Purification Challenges

Q3: I am having difficulty purifying my final product from unreacted starting materials and byproducts. What are some effective purification strategies?

A3: Purification of pyridine derivatives can be challenging due to their polarity.

Common Impurities:

  • Unreacted bromopyridine

  • Debrominated pyridine

  • Residual palladium catalyst and ligands[4]

Purification Techniques:

  • Column Chromatography: This is the most common method. A careful selection of the solvent system (e.g., ethyl acetate/hexanes) is crucial for good separation.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method. Small-scale solubility tests are recommended to find a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes).[4] If crystallization fails, try scratching the inside of the flask or adding a seed crystal to induce nucleation.[4]

  • Activated Charcoal Treatment: To remove colored impurities, you can treat a solution of the crude product with a small amount of activated charcoal, followed by hot filtration.[4] Be cautious, as excessive charcoal can adsorb the desired product.[4]

Data Presentation

The selection of ligand and base can significantly impact the ratio of the desired product to the dehalogenated byproduct. The following table illustrates general trends for a Suzuki-Miyaura coupling with a bromopyridine substrate.

LigandBaseTemperatureDehalogenation Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuHigh25-4050-65
dppfCs₂CO₃Moderate<10>85
XPhosK₃PO₄Moderate<5>90
SPhosK₃PO₄Moderate<5>90
Table 1: Representative data showing the impact of ligand and base selection on a generic Suzuki-Miyaura coupling of a bromopyridine. Data is illustrative of common trends.[2]

Experimental Protocols

Palladium-Catalyzed Hydrodehalogenation

This protocol is a general procedure for the reductive dehalogenation of bromopyridines using a palladium catalyst.

Materials:

  • Bromopyridine substrate

  • Palladium catalyst (e.g., 10% Pd/C)[5]

  • Solvent (e.g., Ethanol, Methanol)[5]

  • Base (e.g., Sodium acetate)

  • Hydrogen source (e.g., H₂ gas, HCO₂K)[6]

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the bromopyridine substrate in the chosen solvent.

  • Addition of Reagents: Add the base, followed by the Pd/C catalyst.

  • Reaction: Seal the flask, and if using H₂ gas, purge the vessel with hydrogen. Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[2] Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]

Metal-Free Dehalogenation (Visible Light-Induced)

This protocol describes a transition-metal-free method for the dehalogenation of aryl halides using visible light.[7][8]

Materials:

  • Bromopyridine substrate

  • Base (e.g., t-BuOK)[7]

  • Solvent (e.g., dry DMF)[9]

  • Visible light source (e.g., blue LED)[7]

Procedure:

  • Setup: In a reaction vessel equipped with a magnetic stir bar, add the bromopyridine substrate and the base.

  • Solvent Addition: Add the dry solvent under an inert atmosphere.

  • Reaction: Place the vessel near the light source and stir the mixture at the specified temperature (e.g., 35 °C).[7]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).[1] Wash the combined organic layers with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

G cluster_start cluster_analysis cluster_solutions cluster_outcome start Low Yield / High Byproduct check_conditions Analyze Reaction Conditions start->check_conditions change_base Switch to Weaker Base (e.g., K₃PO₄, Cs₂CO₃) check_conditions->change_base Strong Base Used? change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_conditions->change_ligand Suboptimal Ligand? change_solvent Use Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) check_conditions->change_solvent Protic Solvent? lower_temp Lower Reaction Temperature check_conditions->lower_temp High Temperature? check_purity Verify Reagent Purity check_conditions->check_purity Impurity Suspected? success Problem Resolved change_base->success change_ligand->success change_solvent->success lower_temp->success check_purity->success

Caption: A workflow for troubleshooting dehalogenation in reactions.

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition ar_pd_br Ar-Pd(II)-Br oxidative_addition->ar_pd_br transmetalation Transmetalation ar_pd_br->transmetalation ar_pd_h Ar-Pd(II)-H ar_pd_br->ar_pd_h Reaction with Hydride ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar_r Desired Product (Ar-R) reductive_elimination->ar_r hydride_source Hydride Source (Solvent, Base, Impurity) reductive_elimination_dehalo Reductive Elimination ar_pd_h->reductive_elimination_dehalo reductive_elimination_dehalo->pd0 Catalyst Regeneration ar_h Byproduct (Ar-H) reductive_elimination_dehalo->ar_h

Caption: Desired Catalytic Cycle vs. Dehalogenation Pathway.

References

Technical Support Center: Optimizing Crystallization of (5-Bromopyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of (5-Bromopyridin-2-yl)(morpholino)methanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for crystallization?

A1: While specific experimental data for this compound is not widely published, we can infer properties based on its structural components: a bromopyridine ring, a morpholine ring, and a ketone linker. The presence of the bromine atom and the nitrogen atoms in the pyridine and morpholine rings introduces polarity and potential for hydrogen bonding. The aromatic pyridine ring suggests that solvents like toluene or ethanol could be effective for dissolution at elevated temperatures.[1] The overall molecule is expected to be a solid at room temperature with moderate solubility in common organic solvents.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one that dissolves the compound when hot but not at room temperature.[1] A systematic solvent screening is the most effective approach. Start with small amounts of your crude product in test tubes and observe its solubility in various solvents at room temperature and upon heating.[1] Common single solvents to evaluate include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and acetonitrile.[2] If a single solvent is not ideal, consider a binary solvent system (e.g., ethanol-water, ethyl acetate-hexane).[3] In a binary system, one solvent should readily dissolve the compound, while the other (the anti-solvent) should cause it to precipitate.

Q3: What is the general procedure for recrystallizing this compound?

A3: The general procedure involves:

  • Dissolution: Dissolve the crude this compound in the minimum amount of a suitable hot solvent.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Cooling and Crystallization: Allow the clear filtrate to cool slowly to room temperature to induce crystal formation. Further cooling in an ice bath can maximize the yield.[4]

  • Crystal Isolation: Collect the formed crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the crystallization of this compound.

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add more solvent to decrease the concentration.[5]

    • If using a binary solvent system, add more of the "good" solvent.

    • Consider switching to a lower-boiling point solvent.

Caption: Troubleshooting workflow for oiling out.

Issue 2: No crystals form upon cooling.

  • Cause: The solution may not be supersaturated, meaning too much solvent was used, or the compound is very soluble even at low temperatures.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus.[5]

    • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution.

    • Increase Concentration: Gently evaporate some of the solvent to increase the compound's concentration and then allow it to cool again.[5]

    • Add an Anti-solvent: If using a single solvent, carefully add a miscible solvent in which the compound is insoluble (an anti-solvent) until the solution becomes slightly cloudy, then reheat until clear and cool slowly.

Caption: Decision process for inducing crystallization.

Issue 3: The crystal yield is very low.

  • Cause: Too much solvent was used during dissolution, the compound is significantly soluble in the cold solvent, or material was lost during transfers.[4]

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[4]

    • Optimize Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath or refrigerator, to maximize precipitation.[4]

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution after filtration) and cool it again to obtain a second crop of crystals. Note that this crop may be less pure.

Caption: Workflow for improving crystal yield.

Data Presentation

Table 1: Hypothetical Solvent Screening for this compound

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingNotes
EthanolSparingly SolubleSolubleGood quality needlesA promising solvent.
MethanolSolubleVery SolublePoor, slow to formMay be too soluble.
IsopropanolSparingly SolubleSolubleSmall needlesGood alternative to ethanol.
Ethyl AcetateSlightly SolubleSolubleForms fine powderRapid precipitation.
AcetoneSolubleVery SolubleOiled out initiallyNot ideal as a single solvent.
TolueneInsolubleSparingly SolubleNo crystalsPoor solubility.
AcetonitrileSlightly SolubleSolubleGood, block-like crystalsA good candidate.
WaterInsolubleInsoluble-Can be used as an anti-solvent.
Ethanol/Water--Good, well-formed crystalsPromising binary system.
Ethyl Acetate/Hexane--Good, but fast precipitationGood for rapid crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary screening (see Table 1), select a suitable solvent (e.g., ethanol or acetonitrile).

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. Add the chosen solvent (e.g., ethanol) portion-wise (starting with ~10 mL) and heat the mixture to boiling with stirring. Continue adding the minimum amount of hot solvent until the compound is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator under vacuum to a constant weight.

Protocol 2: Binary Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of Anti-solvent: While the solution is still hot, add a pre-warmed "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single solvent protocol, using the binary solvent mixture (in the same ratio) for washing.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative NMR Analysis of (5-Bromopyridin-2-yl)(morpholino)methanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for this elucidation. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for (5-Bromopyridin-2-yl)(morpholino)methanone, a compound of interest in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds to predict its NMR characteristics and offers standardized protocols for its empirical analysis.

Comparative ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the morpholine and the 5-bromopyridine moieties. The protons on the morpholine ring typically appear as two multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms. The pyridine protons will exhibit characteristic splitting patterns and chemical shifts influenced by the bromine atom and the methanone linkage.

CompoundPyridine Protons (δ, ppm)Morpholine Protons (δ, ppm)Solvent
This compound (Predicted) H-3: ~7.9-8.1, H-4: ~7.8-8.0, H-6: ~8.6-8.8-CH₂N-: ~3.6-3.8, -CH₂O-: ~3.7-3.9CDCl₃
Morpholino(phenyl)methanone[1]Phenyl: 7.32-7.48 (m, 5H)3.24-3.97 (m, 8H)CDCl₃
2-AcetylpyridineH-3: 7.88, H-4: 7.54, H-5: 8.03, H-6: 8.71N/ACDCl₃
2-Bromopyridine[2]H-3: 7.21-7.26, H-4: 7.50-7.55, H-5: 7.44-7.46, H-6: 8.30-8.40N/ACDCl₃

Comparative ¹³C NMR Data

In the ¹³C NMR spectrum, the carbonyl carbon of the methanone bridge is expected to be a key downfield signal. The carbons of the pyridine ring will show shifts determined by the electronegativity of the nitrogen and bromine atoms, and the carbonyl group. The two distinct carbons of the morpholine ring will be observed in the aliphatic region.

CompoundPyridine Carbons (δ, ppm)Morpholine Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Solvent
This compound (Predicted) C-2: ~152, C-3: ~125, C-4: ~140, C-5: ~120, C-6: ~150-CH₂N-: ~42-48, -CH₂O-: ~67~168-170CDCl₃
Morpholino(phenyl)methanone[1]Phenyl: 127.2, 128.7, 130.1, 135.442.7, 48.4, 67.0170.6CDCl₃
2-AcetylpyridineC-2: 153.5, C-3: 125.5, C-4: 136.8, C-5: 121.8, C-6: 149.0N/A200.2CDCl₃
2-Bromopyridine[2]C-2: 142.4, C-3: 128.4, C-4: 138.6, C-5: 122.8, C-6: 150.3N/AN/ACDCl₃

Experimental Protocols

To obtain empirical data for this compound, the following general NMR spectroscopy protocols can be employed.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a suitable starting choice for similar compounds.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlet peaks for each unique carbon.

    • Spectral Width: A typical range for organic molecules is 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A 2-second relaxation delay is a good starting point.

Analytical Workflow

The logical flow of NMR analysis, from sample preparation to final structure elucidation, is a systematic process.

NMR_Workflow A Sample Preparation B NMR Spectrometer Setup A->B C 1D NMR Data Acquisition (1H, 13C) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F 2D NMR (if needed) (COSY, HSQC, HMBC) E->F Ambiguity? G Structure Elucidation E->G F->G H Comparative Analysis G->H I Final Report H->I

Figure 1. A generalized workflow for NMR-based chemical structure analysis.

References

Comparative LC-MS Characterization: (5-Bromopyridin-2-yl)(morpholino)methanone and 2-Benzoylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison with Supporting Experimental Data

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) characteristics of (5-Bromopyridin-2-yl)(morpholino)methanone, a compound of interest in medicinal chemistry, with the well-documented alternative, 2-Benzoylpyridine. The data presented herein, including hypothetical yet structurally-sound fragmentation analysis for the target compound, offers a valuable reference for analytical scientists.

Quantitative Data Summary

The following table summarizes the key LC-MS data for this compound (hypothetical) and 2-Benzoylpyridine. This allows for a direct comparison of their expected and observed mass spectrometric behavior under typical ESI-MS conditions.

ParameterThis compound (Hypothetical Data)2-Benzoylpyridine (Experimental Data)
Molecular Formula C₁₀H₁₁BrN₂O₂C₁₂H₉NO
Molecular Weight 270.11 g/mol 183.21 g/mol
[M+H]⁺ (m/z) 271.0/273.0 (Isotopic pattern for Br)184.1
Key Fragment Ions (m/z) 192.0/194.0 ([M+H-C₄H₈NO]⁺), 156.0/158.0 ([M+H-C₅H₉NO₂]⁺), 87.1 ([C₄H₉NO+H]⁺)155.1 ([M+H-CO]⁺), 105.1 ([C₆H₅CO]⁺), 77.1 ([C₆H₅]⁺)[1]
Predicted Fragmentation Primary fragmentation is expected to involve the loss of the morpholine ring or cleavage of the amide bond, along with the characteristic isotopic signature of bromine.Fragmentation is characterized by the loss of the carbonyl group and cleavage of the bond between the carbonyl carbon and the pyridine ring.[1]

Experimental Protocols

A detailed methodology for the LC-MS analysis of these compounds is provided below. This protocol is a representative example and may be adapted based on specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Standard solutions of this compound and 2-Benzoylpyridine were prepared in methanol at a concentration of 1 mg/mL.

  • Working solutions for LC-MS analysis were prepared by diluting the standard solutions to 10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography Conditions:

  • LC System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • Drying Gas Flow: 12 L/min.

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V.

  • Mass Range: m/z 50-500.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS characterization of small molecules as described in the protocol.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation Liquid Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis Standard_Solution Standard Solution (1 mg/mL in Methanol) Working_Solution Working Solution (10 µg/mL) Standard_Solution->Working_Solution Dilution Autosampler Autosampler Injection Working_Solution->Autosampler HPLC_Column C18 HPLC Column (Gradient Elution) Autosampler->HPLC_Column ESI_Source Electrospray Ionization (ESI) HPLC_Column->ESI_Source Eluent Mass_Analyzer Quadrupole Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition (Mass Spectra) Detector->Data_Acquisition Data_Processing Data Processing (Chromatogram & Spectra) Data_Acquisition->Data_Processing

References

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of Pyridinyl Methanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit use and continuous evolution of synthetic cathinones, a class of novel psychoactive substances (NPS) that includes pyridinyl methanones, pose a significant challenge to clinical and forensic toxicology.[1] High-resolution mass spectrometry (HRMS) has become an indispensable tool for the identification and quantification of these compounds, offering high sensitivity, selectivity, and the ability to distinguish between structurally similar isomers.[2][3] This guide provides an objective comparison of HRMS technologies, detailed experimental protocols, and performance data to aid researchers in selecting and implementing the most effective analytical strategies.

Overview of HRMS Technologies: Orbitrap vs. Time-of-Flight (TOF)

The two most prominent HRMS technologies used for the analysis of small molecules like pyridinyl methanones are the Orbitrap and Time-of-Flight (TOF) mass analyzers. Both offer significant advantages over lower-resolution instruments, such as triple quadrupoles, by providing accurate mass measurements that facilitate confident elemental composition determination.[3][4]

  • Orbitrap Mass Analyzers: These instruments trap ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the ion's mass-to-charge ratio (m/z), which is detected as an image current. Orbitrap instruments are renowned for their exceptional resolving power (often exceeding 100,000 FWHM) and sub-ppm mass accuracy.[4][5] This high resolution is critical for separating target analytes from isobaric matrix interferences, which is a common challenge in complex biological samples.[4]

  • Time-of-Flight (TOF) Mass Analyzers: TOF instruments measure the time it takes for an ion to travel a fixed distance to a detector. Lighter ions travel faster than heavier ions, allowing for mass separation. TOF analyzers provide very fast acquisition rates, making them highly compatible with rapid ultra-high-performance liquid chromatography (UHPLC) separations.[6] While historically offering lower resolution than Orbitraps, modern TOF instruments have seen significant improvements.[7]

The choice between an Orbitrap and a TOF system often depends on the specific application. Orbitrap systems excel in complex mixture analysis where high resolution is paramount for specificity.[5][6] TOF systems are noted for their speed and robust performance in high-throughput screening environments.[7][8]

Comparative Performance Data

The following tables summarize key quantitative performance metrics for the analysis of synthetic cathinones using different HRMS platforms. Data has been compiled from various studies to provide a comparative overview.

Table 1: Comparison of HRMS Performance for Synthetic Cathinone Analysis

ParameterOrbitrap-Based HRMSTOF-Based HRMSTriple Quadrupole (QqQ) MS/MS
Mass Analyzer Type OrbitrapTime-of-FlightQuadrupole
Typical Resolution 70,000 - 280,000 @ m/z 200[5]35,000 - 60,000[6]Unit Mass Resolution
Mass Accuracy < 3 ppm< 5 ppm[8]Not Applicable
LOD Range 0.5 - 5 pg/mg (hair)[2]0.3 - 1 ng/mL (blood)[9]1 - 10 ng/mL (urine)[10]
LOQ Range 5 pg/mg (hair)[2]0.5 - 10 ng/mL (blood)[9]1 - 10 ng/mL (urine)[10]
Primary Advantage Highest resolution & mass accuracy[5]Fast acquisition speed[6][8]High sensitivity in targeted mode[11]
Primary Limitation Slower scan speed than TOF[7]Lower resolution than Orbitrap[7]Limited to targeted compounds

Table 2: Linearity and Precision Data from a Validated UHPLC-HRMS (Orbitrap) Method for Synthetic Cathinones in Hair [2]

Analyte ClassLinearity Range (pg/mg)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Synthetic Cathinones (32) 5 - 500< 15%< 15%

Experimental Protocols

Detailed and robust methodologies are crucial for accurate and reproducible results. Below are representative protocols for sample preparation and LC-HRMS analysis.

Protocol 1: Sample Preparation - Protein Precipitation (PPT) for Blood Samples[1]

This protocol is a rapid and straightforward method for sample clean-up.

  • To a 200 µL blood sample, add a deuterated internal standard mix to correct for matrix effects and variability.[1]

  • Add a precipitating agent, such as 600 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the resulting supernatant.

  • The supernatant can be injected directly into the LC-MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for analysis.[1]

Protocol 2: UHPLC-HRMS Method for Synthetic Cathinone Analysis[2]

This method is optimized for the separation and detection of a wide range of synthetic cathinones.

  • Liquid Chromatography:

    • Column: Thermo Scientific™ Accucore™ Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm).[2]

    • Column Temperature: 40°C.[2]

    • Mobile Phase A: 2 mM Ammonium formate in water with 0.1% formic acid.[2][9]

    • Mobile Phase B: 2 mM Ammonium formate in a 50:50 mixture of Methanol/Acetonitrile with 0.1% formic acid.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Gradient:

      • 0-0.5 min: 1% B

      • 0.5-4.0 min: Ramp to 10% B

      • 4.0-10.0 min: Ramp to 50% B

      • 10.0-11.0 min: Ramp to 95% B

      • 11.0-12.0 min: Hold at 95% B

      • 12.0-12.5 min: Return to 1% B

      • 12.5-15.0 min: Re-equilibration

  • High-Resolution Mass Spectrometry (Q Exactive™ Focus Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS²).[2]

    • Full Scan Resolution: 70,000.[5]

    • dd-MS² Resolution: 17,500.

    • Scan Range: 80-1000 m/z.

    • Collision Energy: Stepped normalized collision energy (NCE) of 15, 30, 45.

Visualized Workflows and Fragmentation

Understanding the analytical workflow and common fragmentation patterns is key to successful analysis. The following diagrams illustrate these processes.

G General LC-HRMS Workflow for Pyridinyl Methanones cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, Hair) ISTD Add Deuterated Internal Standards Sample->ISTD Extract Extraction (PPT, LLE, or SPE) ISTD->Extract Recon Evaporate & Reconstitute in Mobile Phase Extract->Recon LC UHPLC Separation Recon->LC MS HRMS Detection (Full Scan / dd-MS²) LC->MS Process Peak Detection & Integration MS->Process Quant Quantification vs. Calibration Curve Process->Quant Confirm Confirmation via Accurate Mass & MS² Process->Confirm

Caption: A typical workflow for analyzing pyridinyl methanones.

G Proposed Fragmentation of a Pyridinyl Methanone cluster_frags Major Product Ions parent Precursor Ion C₁₄H₁₈N₂O m/z 231.1492 frag1 Pyridinyl Fragment C₆H₅NO m/z 106.0495 parent:f0->frag1:f0 Cleavage of C-C bond frag2 Pyrrolidinyl Fragment C₈H₁₅N m/z 126.1277 parent:f0->frag2:f0 α-cleavage at carbonyl frag3 Alkyl Chain Loss C₁₀H₁₀NO m/z 160.0757 parent:f0->frag3:f0 McLafferty rearrangement

Caption: Common fragmentation pathways for pyridinyl methanones.

References

Comparative Biological Activity of (5-Bromopyridin-2-yl)(morpholino)methanone and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activity of (5-Bromopyridin-2-yl)(morpholino)methanone. Due to the limited publicly available data on this specific compound, this guide draws upon experimental data from structurally related analogues to infer its potential therapeutic applications and guide future research.

The core structure of this compound combines a 5-bromopyridine-2-carboxamide scaffold with a morpholine moiety. Both of these components are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. The bromine substitution at the 5-position of the pyridine ring is a common strategy to modulate the electronic and lipophilic properties of a molecule, which can significantly influence its biological target engagement and pharmacokinetic profile.

Structure-Activity Relationship Insights from Analogues

Studies on substituted pyridine-2-carboxamide derivatives have revealed their potential as inhibitors of various enzymes and as anticancer agents. The nature and position of substituents on the pyridine ring, as well as the composition of the amide group, play a crucial role in determining their biological activity. For instance, derivatives of pyridine carboxamide have been identified as potent allosteric inhibitors of SHP2, a critical regulator in proliferation pathways.

The morpholine ring is a versatile heterocyclic moiety known to improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. Morpholine-containing compounds have been successfully developed as inhibitors of various kinases, including the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. For example, a series of 4-morpholino-2-phenylquinazolines and related derivatives have been evaluated as potent inhibitors of PI3 kinase p110alpha.[1]

Comparative Data of Structurally Related Analogues

To provide a quantitative perspective, the following table summarizes the biological activity of representative analogues sharing key structural features with this compound.

Compound/AnalogueTarget/AssayActivity (IC50/EC50)Reference
Thieno[3,2-d]pyrimidine derivative 15e (contains a morpholine moiety)PI3K p110α Inhibition2.0 nM[1]
Compound 23p (5-bromo-7-azaindolin-2-one derivative)Anticancer Activity (HepG2 cell line)2.357 µM[2]
Compound C6 (substituted pyridine carboxamide derivative)SHP2 Inhibition0.13 nM[3]
Compound 17f (4-morpholine-quinazoline derivative)PI3Kα Inhibition4.2 nM[4]
Compound 3d (2-morpholino-4-anilinoquinoline derivative)Anticancer Activity (HepG2 cell line)8.50 µM[5]

Postulated Signaling Pathway Involvement

Based on the prevalence of morpholine-containing analogues as kinase inhibitors, it is plausible that this compound could modulate a kinase-driven signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The diagram below illustrates a simplified representation of this pathway, a potential target for compounds with this chemical scaffold.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor (5-Bromopyridin-2-yl) (morpholino)methanone (Hypothetical Target) Inhibitor->PI3K inhibits MTT_Assay_Workflow Start Start Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation1 Incubate 24h Seeding->Incubation1 Treatment Add Test Compounds (Varying Concentrations) Incubation1->Treatment Incubation2 Incubate 48-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Solubilize Formazan Crystals Incubation3->Solubilization Read_Absorbance Measure Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Values Read_Absorbance->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Molecular Docking of (5-Bromopyridin-2-yl)(morpholino)methanone and Alternative PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of the novel compound (5-Bromopyridin-2-yl)(morpholino)methanone against the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα), a key target in cancer therapy. Due to the absence of published experimental data for this specific compound, we present a hypothetical molecular docking study and compare its potential efficacy with established PI3Kα inhibitors. This comparison is supported by experimental data for the alternative compounds, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction to PI3Kα and Its Role in Disease

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The p110α isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a highly attractive target for the development of novel anticancer therapeutics. The morpholine moiety is a common feature in many known PI3K inhibitors, suggesting that this compound may exhibit inhibitory activity against this enzyme family.

Comparative Analysis of Molecular Docking and Experimental Data

To provide a comprehensive comparison, we have selected a range of known PI3Kα inhibitors with diverse chemical scaffolds. The following table summarizes their experimental half-maximal inhibitory concentrations (IC50) and, where available, their reported molecular docking scores against PI3Kα. For this compound, a hypothetical docking score is presented to illustrate its potential binding affinity relative to the established inhibitors.

CompoundTypeTarget(s)IC50 (nM) for PI3KαReported Docking Score (kcal/mol)Key Interactions (Hypothetical/Reported)
This compound Hypothetical Inhibitor PI3Kα N/A -9.5 (Hypothetical) Hydrogen bond with Val851 in the hinge region; hydrophobic interactions with Trp780, Met772, and Tyr836.
Pictilisib (GDC-0941)Pan-PI3K InhibitorPI3Kα/β/δ/γ3[1][2]-12.121[3]Forms hydrogen bonds with Val851 and Ser774; interacts with the catalytic lysine (Lys802).[4]
ZSTK474Pan-PI3K InhibitorPI3Kα/β/δ/γ16[5]-9.49 (against PI3Kδ)[6]The morpholine groups occupy the ATP-binding pocket and form key interactions.[5][7]
Thieno[3,2-d]pyrimidine derivative (15e)Selective PI3Kα InhibitorPI3Kα2.0[8]Not explicitly reportedThe morpholino group is crucial for binding in the hinge region.
WortmanninPan-PI3K InhibitorPI3Kα/β/δ/γ~2-5Not explicitly reportedCovalently binds to Lys802 in the ATP-binding site.[9]

Experimental Protocols

A standardized molecular docking protocol is essential for the accurate prediction of ligand-protein interactions and for ensuring the reproducibility of results. The following is a detailed methodology for a typical molecular docking study targeting PI3Kα.

Molecular Docking Protocol for PI3Kα
  • Protein Preparation:

    • The three-dimensional crystal structure of the human PI3Kα protein is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4L23.

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm or AMBER).

    • The binding site is defined based on the location of the co-crystallized ligand or by identifying the ATP-binding pocket.

  • Ligand Preparation:

    • The 2D structures of the ligands, including this compound and the selected alternative inhibitors, are drawn using a chemical drawing software.

    • The 2D structures are converted to 3D and are energy minimized.

    • Appropriate ionization states and tautomers at physiological pH (7.4) are generated.

  • Molecular Docking Simulation:

    • A molecular docking program such as AutoDock Vina, Glide, or GOLD is used to perform the docking simulations.

    • The prepared PI3Kα protein structure is set as the rigid receptor.

    • The prepared ligands are treated as flexible molecules.

    • The docking grid is centered on the defined binding site.

    • Multiple docking runs are performed for each ligand to ensure conformational sampling.

  • Analysis of Docking Results:

    • The docking results are analyzed based on the binding affinity (docking score) and the binding pose of the ligand in the active site of PI3Kα.

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed.

    • The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (if available) is calculated to validate the docking protocol.

Visualizing Molecular Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), illustrate a simplified PI3K signaling pathway and a typical molecular docking workflow.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor (5-Bromopyridin-2-yl) (morpholino)methanone Inhibitor->PI3K

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D) Ligand_Prep->Docking Pose_Generation Pose Generation & Scoring Docking->Pose_Generation Interaction_Analysis Binding Interaction Analysis Pose_Generation->Interaction_Analysis Lead_Identification Lead Identification & Optimization Interaction_Analysis->Lead_Identification

References

A Comparative Guide to the X-ray Crystallography of Bromopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Crystallographic Data and Experimental Protocols

This guide provides a comprehensive comparison of the crystal structures of several bromopyridine-based compounds, analyzed through single-crystal X-ray diffraction. By presenting key crystallographic parameters, molecular geometries, and detailed experimental protocols, this document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development. For comparative purposes, data for non-brominated pyridine and substituted pyridine analogs are also included to highlight the influence of bromine substitution on the crystal packing and molecular structure.

Crystallographic Data Comparison

The introduction of a bromine atom to the pyridine ring significantly influences the crystallographic parameters of the resulting compounds. The following tables summarize the key data obtained from X-ray diffraction studies, offering a clear comparison between various brominated pyridines and their non-brominated counterparts.

Table 1: Comparison of Crystallographic Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
PyridineC₅H₅NOrthorhombicPna2₁17.5248.96911.35290909016
2-AminopyridineC₅H₆N₂----------
3-AminopyridineC₅H₆N₂MonoclinicCc6.18615.2985.71390110.54904
3-Bromopyridine-2-carbonitrileC₆H₃BrN₂MonoclinicP2₁/c7.882111.74807.416990113.906904
5-Bromopyridine-2,3-diamineC₅H₆BrN₃OrthorhombicP2₁2₁2₁3.82648.733618.60079090904
6-Bromopyridine-2-carbaldehydeC₆H₄BrNOMonoclinicP2₁/a6.9086.29015.0609095.57904

Data for 2-Aminopyridine was not sufficiently available in the search results to be included in this table.

Table 2: Comparison of Selected Bond Lengths (Å)

CompoundC-BrC-N (ring)C-C (avg. ring)
3-Bromopyridine-2-carbonitrile1.89(1)1.33(2), 1.34(2)1.38(2)
5-Bromopyridine-2,3-diamine1.898(2)1.321(3), 1.362(3)1.391(3)
Pyridine-1.338(1)1.385(1)
3-Aminopyridine-1.343(4), 1.350(4)1.381(5)

Note: The values in parentheses represent the estimated standard deviation.

Table 3: Comparison of Selected Bond Angles (°)

CompoundC-C-BrC-N-C (ring)
3-Bromopyridine-2-carbonitrile120.1(9)117.5(1)
5-Bromopyridine-2,3-diamine119.0(2)118.4(2)
Pyridine-116.7(1)
3-Aminopyridine-117.3(3)

Note: The values in parentheses represent the estimated standard deviation.

Experimental Protocols

The successful determination of a crystal structure is highly dependent on the experimental methodology. Below are summaries of the key experimental procedures used in the crystallographic analysis of the featured bromopyridine compounds.

Synthesis and Crystallization
  • 3-Bromopyridine-2-carbonitrile: This compound was synthesized via the cyanation of 2,3-dibromopyridine. The reaction involved heating a mixture of 2,3-dibromopyridine, K₄[Fe(CN)₆]·3H₂O, Na₂CO₃, CuI, and 1-butyl-imidazole in o-xylene in a pressure tube. Crystals suitable for X-ray analysis were obtained by recrystallization from a solution of ethyl acetate and n-heptane.

  • 5-Bromopyridine-2,3-diamine: Crystals of this compound were provided for analysis. The synthesis of related aminopyridines can be achieved through methods such as microwave-assisted reaction of a dibromopyridine with an amine.

  • 6-Bromopyridine-2-carbaldehyde: The synthesis of this compound can be performed using various methods, including the oxidation of 2-bromo-6-methylpyridine. Crystals are typically grown from a suitable organic solvent.

X-ray Data Collection and Structure Refinement

For the compounds listed, single-crystal X-ray diffraction data was collected using an automated diffractometer. Key aspects of the data collection and structure refinement process are outlined below:

  • Radiation Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation is commonly used for small organic molecules.

  • Temperature: Data collection is often performed at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to higher quality diffraction data.

  • Data Collection Strategy: A series of ω and φ scans are typically performed to collect a complete dataset.

  • Structure Solution and Refinement: The crystal structures are solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagrams illustrate the typical workflow for X-ray crystallography of small molecules and a logical comparison of crystallographic parameters.

experimental_workflow cluster_synthesis Compound Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Bromopyridine Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Experimental workflow for X-ray crystallography of bromopyridine compounds.

logical_comparison cluster_non_brominated Non-Brominated Pyridines cluster_brominated Bromopyridine Derivatives Pyridine Pyridine Comparison Comparative Analysis of Crystal Structures Pyridine->Comparison Baseline AminoPyridine Aminopyridine AminoPyridine->Comparison Effect of Substituent MonoBromo Monobromopyridines MonoBromo->Comparison Effect of Br Position DiBromo Dibromopyridines DiBromo->Comparison Effect of Multiple Br Atoms

Caption: Comparison of brominated and non-brominated pyridine crystal structures.

A Comparative Analysis of Pyridinyl vs. Phenyl Methanone Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the pyridinyl and phenyl methanone scaffolds represent two foundational pillars for the development of targeted inhibitors. Both structures offer versatile platforms for designing molecules that can interact with a wide array of biological targets, from kinases to metabolic enzymes. However, the substitution of a phenyl ring with a bioisosteric pyridine ring introduces significant changes in physicochemical properties, including solubility, polarity, and hydrogen bonding capacity, which in turn influence potency, selectivity, pharmacokinetics, and toxicity.

This guide provides a comparative analysis of pyridinyl and phenyl methanone inhibitors. As the scientific literature lacks direct, head-to-head comparisons of these two scaffolds against a single biological target, this analysis will focus on well-characterized, representative examples from each class. We will examine their mechanisms of action, performance data, and the experimental protocols used for their evaluation to provide a clear perspective for researchers, scientists, and drug development professionals.

Section 1: Phenyl Methanone Inhibitors - Case Study on Monoamine Transporter and Kinase Inhibition

The phenyl methanone core is a prevalent motif in inhibitors targeting a range of proteins. Its derivatives have shown significant activity against enzymes and transporters crucial in neuroscience and oncology.

Mechanism of Action

Phenyl methanone derivatives often act as competitive inhibitors. For instance, pyrovalerone analogs, which are derivatives of 1-(4-methylphenyl)-2-phenylethanone, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET). They function by binding to the transporter proteins, blocking the reuptake of neurotransmitters from the synaptic cleft. In another example, furan-2-yl(phenyl)methanone derivatives have been identified as inhibitors of protein tyrosine kinases (PTKs), which play critical roles in cellular signaling pathways that regulate cell growth and differentiation.[1]

Performance Data

The inhibitory potency of phenyl methanone derivatives is typically quantified by their inhibitor constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). The data below showcases the performance of representative compounds from this class against their respective targets.

Table 1: Performance of Phenyl Methanone Inhibitors
Compound Class Target Compound ID IC₅₀ (µM) Kᵢ (nM)
1-(4-Methylphenyl)-2-phenylethanone Derivatives DATPyrovalerone-18.1 ± 2.5
NETPyrovalerone-65.3 ± 8.1
DAT3,4-Dichloro analog-11.5 ± 1.6
NET3,4-Dichloro analog-37.8 ± 5.1
Furan-2-yl(phenyl)methanone Derivatives Protein Tyrosine Kinase (PTK)Compound 8c2.72-
Protein Tyrosine Kinase (PTK)Compound 4a4.66-
Protein Tyrosine Kinase (PTK)Compound 22c4.62-
Protein Tyrosine Kinase (PTK)Genistein (Control)13.65-
Phenyl(piperazin-1-yl)methanone Derivative Monoacylglycerol Lipase (MAGL)Derivative 46.1-

Data sourced from multiple studies.[1][2]

Experimental Protocols

Neurotransmitter Uptake Inhibition Assay: This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter.

  • Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat caudate for DAT).

  • Incubation: A suspension of synaptosomes is incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) and varying concentrations of the test inhibitor.

  • Termination: Uptake is terminated by rapid vacuum filtration through glass fiber filters, separating the synaptosomes from the extracellular medium.

  • Quantification: The radioactivity trapped within the synaptosomes on the filter is quantified using liquid scintillation counting.

  • Analysis: Data are analyzed using non-linear regression to calculate the IC₅₀ value, which represents the concentration of the inhibitor that blocks 50% of neurotransmitter uptake.[1][3]

Section 2: Pyridinyl Inhibitors - Case Study on Kinase Inhibition

The incorporation of a nitrogen atom into the aromatic ring gives pyridinyl-containing compounds distinct properties. The nitrogen atom can act as a hydrogen bond acceptor and improves aqueous solubility, making the pyridine scaffold highly valuable in kinase inhibitor design.

Mechanism of Action

Pyridinyl-based inhibitors have been successfully developed against numerous kinases. A prominent example is the class of p38 MAPK inhibitors. These compounds can act as ATP-competitive inhibitors (Type I) or as allosteric inhibitors (Type II). Doramapimod (BIRB 796), a well-studied example, is an allosteric inhibitor that binds to a unique pocket adjacent to the ATP-binding site. This binding stabilizes an inactive conformation of the kinase, preventing its activation.[4] Other pyridinyl compounds, such as Pyridone 6, act as potent, ATP-competitive pan-JAK inhibitors.[5]

Performance Data

The potency of pyridinyl kinase inhibitors is well-documented, with many compounds exhibiting low nanomolar IC₅₀ values.

Table 2: Performance of Pyridinyl Kinase Inhibitors
Compound Target Kinase Inhibitor Type IC₅₀ (nM)
SB203580 p38αATP-competitive50
p38βATP-competitive50
BIRB 796 (Doramapimod) p38αAllosteric (Type II)38
p38βAllosteric (Type II)61
p38γAllosteric (Type II)22
p38δAllosteric (Type II)200
Pyridone 6 JAK1ATP-competitive15
JAK2ATP-competitive1
JAK3ATP-competitive5
TYK2ATP-competitive1

Data sourced from multiple studies.[5]

Experimental Protocols

In Vitro Luminescent Kinase Assay (e.g., ADP-Glo™): This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

  • Reaction Setup: The target kinase (e.g., a p38 isoform) and its specific substrate peptide are incubated in a kinase reaction buffer. A serial dilution of the pyridinyl inhibitor is added.

  • Initiation: The reaction is started by adding ATP at a concentration near the Kₘ for the kinase.

  • Incubation: The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.

  • Signal Generation: A Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is used by a luciferase enzyme to generate a light signal.

  • Measurement: The luminescence is measured with a plate-reading luminometer. The signal is directly proportional to the kinase activity.

  • Analysis: The IC₅₀ value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.[6][7]

Visualizations

G cluster_stress Stress / Cytokines cluster_cascade MAPK Cascade cluster_downstream Downstream Effects stress UV, Osmotic Shock MKKK MAPKKK (e.g., TAK1, ASK1) stress->MKKK cytokines TNF-α, IL-1 cytokines->MKKK MKK MAPKK (MKK3/6) MKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF Phosphorylates Kinases Other Kinases (e.g., MK2) p38->Kinases Phosphorylates Inflammation Inflammatory Response (Cytokine Production) TF->Inflammation Kinases->Inflammation inhibitor Pyridinyl Inhibitor (e.g., Doramapimod) inhibitor->p38 Inhibits

Caption: p38 MAPK signaling pathway and point of intervention.

G start Start prep_inhibitor Prepare Serial Dilution of Inhibitor start->prep_inhibitor plate_reagents Plate Inhibitor and Kinase/Substrate Mix prep_inhibitor->plate_reagents prep_assay Prepare Kinase/ Substrate Master Mix prep_assay->plate_reagents initiate_rxn Initiate Reaction with ATP plate_reagents->initiate_rxn incubate Incubate (e.g., 60 min at RT) initiate_rxn->incubate stop_rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_rxn detect_adp Generate Signal (Add Kinase Detection Reagent) stop_rxn->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence analyze Calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for a luminescent kinase inhibition assay.

Section 3: Comparative Summary

Feature Pyridinyl Inhibitors (Kinase Focus) Phenyl Methanone Inhibitors (Transporter/Kinase Focus)
Primary Targets Protein Kinases (e.g., p38 MAPK, JAKs, PIM-1)Monoamine Transporters, Protein Kinases, Metabolic Enzymes (e.g., MAGL)
Common MOA ATP-competitive or allosteric inhibition of kinases.Competitive inhibition of transporters or enzymes.
Physicochemical Profile Generally higher polarity and solubility due to the nitrogen atom, which can also act as a hydrogen bond acceptor.[8]More lipophilic, which can aid membrane permeability but may reduce aqueous solubility.
Pharmacokinetics Highly variable; some proton pump inhibitors (which share a pyridine core) have short half-lives (~1 hour) and are metabolized by CYP enzymes.[9][10] Other complex pyridine inhibitors show oral bioavailability from 11% to 88% in preclinical species.[11]Often face challenges with poor bioavailability and short half-lives, requiring significant optimization.[12] Metabolism is a key consideration.
Toxicity Profile Health effects of pyridine itself are not well-studied, but high doses can lead to liver and kidney damage in animals.[13] The toxicity of derivatives is highly structure-dependent.Phenolic compounds can be protoplasmic poisons, causing irritation and necrosis.[14] Systemic toxicity can affect the nervous system, kidneys, heart, and lungs.[14][15]
Pharmacokinetics and Metabolism

The choice between a pyridinyl and a phenyl scaffold significantly impacts ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyridine nitrogen can improve solubility but may also introduce metabolic liabilities or alter protein binding. For example, many proton pump inhibitors containing a pyridine ring are rapidly metabolized by cytochrome P450 enzymes like CYP2C19 and CYP3A4.[10] Conversely, while the lipophilicity of phenyl methanones can aid in crossing cellular membranes, it can also lead to poor pharmacokinetic profiles. For instance, the complex KRAS G12D inhibitor MRTX1133 showed very low oral bioavailability (2.92%) and a short half-life (1.12 h) in rats, highlighting the challenges associated with this class.[12]

Toxicity

Toxicity is a critical differentiator. Phenol and its derivatives are known to be cytotoxic and can cause severe irritation and tissue necrosis.[14] Systemic exposure can lead to cardiovascular and central nervous system effects.[15] While pyridine itself has shown toxicity at high doses in animal studies, particularly affecting the liver and kidneys, its derivatives often exhibit more manageable safety profiles.[13] The development of Structure-Activity Relationships (SAR) is crucial for designing new pyridinyl compounds with reduced toxicity. Ultimately, toxicity is highly specific to the final compound structure, but the inherent reactivity of the parent phenol scaffold presents a higher initial risk compared to the more stable pyridine ring.[16]

Conclusion

Both pyridinyl and phenyl methanone scaffolds are powerful and versatile starting points for the design of potent small molecule inhibitors. The phenyl methanone core has proven effective for generating inhibitors of transporters and various enzymes, though often requiring optimization to overcome challenges in solubility and pharmacokinetics. The pyridinyl scaffold, with its improved polarity and hydrogen bonding capability, has been exceptionally successful in the highly competitive field of kinase inhibition.

The decision to use one scaffold over the other is target-dependent and strategy-driven. A phenyl methanone might be preferred for a target in a lipophilic environment, whereas a pyridinyl group may be advantageous for targeting ATP-binding pockets in kinases where hydrogen bonding interactions are critical. This guide underscores that while both classes have produced successful chemical entities, a deep understanding of their distinct physicochemical and toxicological properties is essential for guiding rational drug design and selecting candidates with the highest probability of clinical success.

References

Comparative Guide to the Synthetic Validation of (5-Bromopyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of (5-Bromopyridin-2-yl)(morpholino)methanone, a compound of interest in medicinal chemistry and organic synthesis. The routes are evaluated based on their starting materials, reaction steps, and potential yields, offering insights for selecting an optimal synthetic strategy.

Introduction

This compound is a substituted pyridine derivative. The efficient and scalable synthesis of such compounds is crucial for their application in drug discovery and development. This document outlines and compares two primary synthetic pathways starting from commercially available precursors: 5-bromopyridine-2-carboxylic acid and 5-bromo-2-cyanopyridine.

Synthetic Route Comparison

Two principal synthetic routes are proposed and analyzed:

  • Route A: Amide formation starting from 5-bromopyridine-2-carboxylic acid.

  • Route B: A two-step synthesis commencing with the hydrolysis of 5-bromo-2-cyanopyridine, followed by amidation.

The following sections provide detailed experimental protocols and a quantitative comparison of these routes.

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A: Amidation of Carboxylic AcidRoute B: Hydrolysis of Nitrile followed by Amidation
Starting Material 5-bromopyridine-2-carboxylic acid5-bromo-2-cyanopyridine
Key Steps 1. Activation of carboxylic acid2. Coupling with morpholine1. Hydrolysis of nitrile to carboxylic acid2. Amidation
Primary Reagents Thionyl chloride (or other coupling agents), Morpholine, PyridineSodium hydroxide, Hydrochloric acid, Thionyl chloride, Morpholine
Estimated Yield 35-50% (potential for side-products)[1]~80-90% for hydrolysis[2][3]; 35-50% for amidation[1] (Overall: ~28-45%)
Reaction Time 2-4 hours5-14 hours (hydrolysis) + 2-4 hours (amidation)
Purity Moderate to high, may require chromatography to remove byproducts.High for the intermediate carboxylic acid; moderate for the final product.
Scalability GoodGood, though a two-step process may be less efficient on a large scale.
Advantages More direct, one-pot synthesis.High-yield hydrolysis step; readily available starting material.
Disadvantages Potential for side-reactions (e.g., chlorination of the pyridine ring).[1]Longer overall reaction time due to the additional hydrolysis step.

Experimental Protocols

Route A: Direct Amidation of 5-bromopyridine-2-carboxylic acid

This route involves the activation of the carboxylic acid to form a more reactive species (e.g., an acyl chloride), which then readily reacts with morpholine to form the desired amide.

Step 1: Synthesis of this compound

  • To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add pyridine (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.[1][4]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the acid chloride is complete (monitored by TLC or IR spectroscopy).

  • In a separate flask, dissolve morpholine (1.2 eq) in the same anhydrous solvent.

  • Slowly add the freshly prepared acyl chloride solution to the morpholine solution at 0 °C.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Route B: Synthesis from 5-bromo-2-cyanopyridine

This two-step route begins with the hydrolysis of the nitrile to a carboxylic acid, which is then coupled with morpholine as described in Route A.

Step 1: Hydrolysis of 5-bromo-2-cyanopyridine to 5-bromopyridine-2-carboxylic acid

  • In a round-bottom flask, combine 5-bromo-2-cyanopyridine (1.0 eq) with a 2:1 mixture of deionized water and a 30% aqueous solution of sodium hydroxide (1.0-1.3 eq of NaOH).[2][3]

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of 2.5-3.0 with 30% hydrochloric acid.[3]

  • The resulting precipitate, 5-bromopyridine-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried. The product can be further purified by recrystallization if necessary. Yields for this step are typically high, in the range of 80-90%.[2][3]

Step 2: Synthesis of this compound

Follow the protocol described in Route A, Step 1, using the 5-bromopyridine-2-carboxylic acid synthesized in the previous step as the starting material.

Visualized Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Route_A start 5-bromopyridine-2-carboxylic acid reagents SOCl2, Pyridine start->reagents intermediate Acyl Chloride Intermediate reagents->intermediate morpholine Morpholine intermediate->morpholine product This compound morpholine->product

Caption: Synthetic workflow for Route A.

Route_B start 5-bromo-2-cyanopyridine hydrolysis_reagents NaOH, H2O, then HCl start->hydrolysis_reagents intermediate_acid 5-bromopyridine-2-carboxylic acid hydrolysis_reagents->intermediate_acid amidation_reagents SOCl2, Pyridine, Morpholine intermediate_acid->amidation_reagents product This compound amidation_reagents->product

Caption: Synthetic workflow for Route B.

Signaling Pathways and Biological Context

At present, there is no readily available information in the public domain detailing specific signaling pathways or established biological activities for this compound. Its structural motifs are common in medicinal chemistry, suggesting its potential as a scaffold for the development of novel therapeutic agents. Further research would be required to elucidate its biological function.

Conclusion

Both Route A and Route B represent viable strategies for the synthesis of this compound.

  • Route A is more direct and may be preferable for rapid, small-scale synthesis, provided that potential side-reactions can be minimized through careful control of reaction conditions.

  • Route B , while involving an additional step, may offer a more reliable and higher-yielding pathway to the intermediate carboxylic acid, potentially leading to a higher overall yield and purity of the final product.

The choice between these routes will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final compound. The experimental data presented in this guide, derived from analogous chemical transformations, should serve as a valuable resource for researchers in the process of validating a synthetic route for this compound.

References

Navigating the Maze of Drug Development: A Comparative Guide to the Computational ADMET Prediction of Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in mitigating late-stage failures. This guide provides a comparative analysis of computationally predicted ADMET properties of bromopyridine derivatives against other substituted pyridine analogs, offering valuable insights for lead optimization and candidate selection.

The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic and toxicity profiles. In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, enabling rapid and cost-effective screening of large compound libraries to identify molecules with desirable drug-like characteristics. This guide synthesizes data from recent studies to offer a comparative overview of the predicted ADMET profiles of bromopyridine derivatives and other relevant pyridine-based compounds.

The Pivotal Role of In Silico ADMET Prediction

Computational, or in silico, ADMET prediction utilizes sophisticated algorithms and models to forecast the behavior of a molecule in the human body. By analyzing the chemical structure, these tools can estimate a wide range of properties, including intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. This early-stage assessment allows medicinal chemists to prioritize compounds with a higher probability of success, thereby conserving resources and accelerating the drug development pipeline. The general workflow for such predictions is a multi-step process that involves data acquisition, model building, and validation before predicting the properties of novel compounds.

ADMET_Prediction_Workflow General In Silico ADMET Prediction Workflow cluster_data Data Curation cluster_model Model Development cluster_prediction Prediction cluster_output Analysis Data Experimental ADMET Data Descriptors Molecular Descriptors Calculation Data->Descriptors Training Model Training (e.g., QSAR, Machine Learning) Descriptors->Training Validation Model Validation Training->Validation Prediction ADMET Property Prediction Validation->Prediction New_Compound New Chemical Entity (e.g., Bromopyridine Derivative) New_Compound->Prediction Results Predicted ADMET Profile Prediction->Results Decision Lead Candidate Selection Results->Decision

Caption: A generalized workflow for computational ADMET prediction.

Comparative Analysis of Predicted ADMET Properties

The following tables summarize the computationally predicted ADMET properties for a selection of bromopyridine derivatives and other substituted pyridine compounds from various studies. These comparisons highlight the influence of different substitutions on the overall drug-likeness of the molecules.

Physicochemical Properties and Drug-Likeness

The foundation of a good pharmacokinetic profile often lies in the fundamental physicochemical properties of a compound. Lipinski's "Rule of Five" is a well-established guideline for evaluating the drug-likeness of a chemical compound and its likelihood of being an orally active drug.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

Compound ClassRepresentative Compound/StudyMolecular Weight ( g/mol )logPH-bond AcceptorsH-bond DonorsLipinski's Rule of Five ViolationsReference
Bromopyridine Derivatives Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues285.13 - 350.211.89 - 3.453 - 40 - 10[1]
Pyridine-2,5-dicarboxylate Esters Synthetic derivatives313.35 - 451.533.37 - 6.075 - 800 - 1[2]
Substituted Pyridine-based Benzothiazoles L1-L5 series241.29 - 301.352.50 - 3.502 - 310[3]
Pyridine-Thiophene Chalcones Compounds 1a-1c225.25 - 289.332.15 - 3.80200[4][5]
Absorption and Distribution

Effective absorption and distribution are crucial for a drug to reach its target site in sufficient concentrations. Key parameters include human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for intestinal absorption), and blood-brain barrier (BBB) penetration.

Table 2: Predicted Absorption and Distribution Properties

| Compound Class | Representative Compound/Study | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp cm/s) | Blood-Brain Barrier (BBB) Permeation | P-glycoprotein (P-gp) Substrate | Reference | |---|---|---|---|---|---| | Bromopyridine Derivatives | Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues | Good | Not Reported | Yes | Not Reported |[1] | | Pyridine-2,5-dicarboxylate Esters | Synthetic derivatives | High | High | Not Reported | No |[2] | | Substituted Pyridine-based Benzothiazoles | L1-L5 series | >90% | High | Yes | No |[3] | | Pyridine-Thiophene Chalcones | Compounds 1a-1c | >90% | High | Yes | No |[4][5] |

Metabolism

The metabolic fate of a drug, primarily mediated by cytochrome P450 (CYP) enzymes, significantly influences its efficacy and potential for drug-drug interactions. Predicting which CYP isoforms a compound might inhibit is a key aspect of ADMET profiling.

Table 3: Predicted Metabolic Properties

| Compound Class | Representative Compound/Study | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Reference | |---|---|---|---|---|---|---| | Bromopyridine Derivatives | Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |[1] | | Pyridine-2,5-dicarboxylate Esters | Synthetic derivatives | No | No | No | No | Yes |[2] | | Substituted Pyridine-based Benzothiazoles | L1-L5 series | No | No | No | No | No |[3] | | Pyridine-Thiophene Chalcones | Compounds 1a-1c | No | No | No | No | No |[4][5] |

Toxicity

Early identification of potential toxicity is paramount to prevent adverse effects in later stages of drug development. Computational models can predict various toxicity endpoints, such as carcinogenicity, mutagenicity (Ames test), and organ-specific toxicities.

Table 4: Predicted Toxicity Profile

| Compound Class | Representative Compound/Study | Ames Mutagenicity | Carcinogenicity | hERG Inhibition | Hepatotoxicity | Reference | |---|---|---|---|---|---| | Bromopyridine Derivatives | Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues | Non-mutagenic | Non-carcinogenic | Not Reported | Not Reported |[1] | | Pyridine-2,5-dicarboxylate Esters | Synthetic derivatives | Non-mutagenic | Non-carcinogenic | Low risk | Low risk |[2] | | Substituted Pyridine-based Benzothiazoles | L1-L5 series | Non-mutagenic | Not Reported | Low risk | Low risk |[3] | | Pyridine-Thiophene Chalcones | Compounds 1a-1c | Non-mutagenic | Non-carcinogenic | Low risk | Low risk |[4][5] |

Methodological Synopsis

The data presented in this guide were generated using a variety of in silico tools and methodologies. A common approach involves the following steps:

  • Structure Preparation: The 2D or 3D structure of the molecule is used as input.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated.

  • Model Application: The calculated descriptors are fed into pre-built predictive models. These models are often based on Quantitative Structure-Activity Relationships (QSAR) or machine learning algorithms trained on large datasets of compounds with known experimental ADMET properties.

  • Prediction Generation: The models output a prediction for each ADMET endpoint, often accompanied by a confidence score or applicability domain assessment.

Commonly used platforms for these predictions include SwissADME, admetSAR, ProTox-II, and various commercial software packages. For instance, the study on pyridine-2,5-dicarboxylate esters utilized the SwissADME and ProTox 3.0 platforms for their predictions[2]. The investigation into substituted pyridine-based benzothiazoles also employed computational tools to predict ADME properties[3].

The logical relationship for assessing a compound's potential based on these predictions can be visualized as a decision-making flowchart.

ADMET_Decision_Tree ADMET-Based Candidate Prioritization Start New Compound Lipinski Lipinski's Rule of Five Compliant? Start->Lipinski Absorption Good Predicted Absorption? Lipinski->Absorption Yes Discard Redesign or Discard Lipinski->Discard No Metabolism Favorable Metabolic Profile? Absorption->Metabolism Yes Absorption->Discard No Toxicity Low Predicted Toxicity? Metabolism->Toxicity Yes Metabolism->Discard No Promising Promising Candidate Toxicity->Promising Yes Toxicity->Discard No

Caption: A decision tree for prioritizing drug candidates based on ADMET predictions.

Conclusion

The computational prediction of ADMET properties provides a powerful framework for the early evaluation of drug candidates. From the comparative data, it is evident that bromopyridine derivatives, much like other substituted pyridines, can be designed to exhibit favorable drug-like properties. The presence of the bromine atom can influence lipophilicity and other electronic properties, which in turn affects the overall ADMET profile. The presented data suggests that the investigated bromopyridine analogues show promise with no violations of Lipinski's rule and predictions of being non-mutagenic and non-carcinogenic[1].

It is crucial to remember that in silico predictions are models of reality and not a substitute for experimental validation. However, by integrating these computational tools into the drug discovery workflow, researchers can make more informed decisions, leading to the selection of candidates with a higher likelihood of clinical success. This comparative guide serves as a valuable resource for scientists working with pyridine-based scaffolds, aiding in the design of safer and more effective medicines.

References

Halogen Battle in Kinase Inhibition: A Comparative Analysis of Bromo- vs. Chloro-Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of halogen substitution on pyridine scaffolds can significantly impact the efficacy of kinase inhibitors. This guide provides a detailed comparison of the performance of bromo- and chloro-pyridine analogs in various assays, supported by experimental data and protocols.

A comprehensive analysis of structure-activity relationships (SAR) reveals that the choice between bromine and chlorine at specific positions on a pyridine or related heterocyclic core can lead to substantial differences in inhibitory potency against key kinase targets. Generally, bromo-substituted analogs have demonstrated superior or comparable efficacy to their chloro- counterparts in several kinase inhibition assays.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for bromo- and chloro-pyridine analogs against specific kinase targets. Lower IC50 values indicate greater potency.

Table 1: SAR Data of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors

Data from studies on 1,7-naphthyridine analogs targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a kinase implicated in cancer cell growth, highlights the influence of halogen substitution at the 5-position.[1]

Compound IDR¹ (Substitution at 5-position)R² (Substitution at 8-position)PIP4K2A IC₅₀ (nM)
7Cl2-ethoxyphenyl3.1
13Br2-ethoxyphenyl2.5
8Cl2-methoxyphenyl4.5
14Br2-methoxyphenyl3.8
9Cl2-(trifluoromethoxy)phenyl11
15Br2-(trifluoromethoxy)phenyl8.9
10Cl2-chlorophenyl15
16Br2-chlorophenyl12
11Cl2-fluorophenyl22
17Br2-fluorophenyl18
12Clphenyl110
18Brphenyl95

Key Observation: In this series of 1,7-naphthyridine analogs, the bromo-substituted compounds consistently exhibited lower IC50 values, indicating higher potency against PIP4K2A compared to the corresponding chloro-substituted analogs.[1]

Table 2: SAR for Replacements of the 2- and 5-Cl Substituents on a Pyrimidine Ring against MSK1

A study on covalent inhibitors of the kinase MSK1 explored the replacement of chlorine with bromine on a pyrimidine scaffold.[2]

Compound IDX (Substitution at 2-position)Y (Substitution at 5-position)MSK1 pIC₅₀
1ClCl6.5
4BrCl6.5

Key Observation: In this specific instance, replacing the 2-chloro substituent with bromine resulted in a compound with equipotent activity against MSK1.[2]

Experimental Protocols

The following are detailed methodologies for key assays used to evaluate the efficacy of these kinase inhibitors.

ADP-Glo™ Kinase Assay

This luminescent assay is utilized to quantify kinase activity by measuring the amount of ADP produced during a kinase reaction.[1]

Protocol:

  • Kinase Reaction: The kinase enzyme, a suitable substrate, ATP, and the test compound (at varying concentrations) are incubated together in a reaction buffer.

  • ATP Depletion: Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: The Kinase Detection Reagent is then introduced. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity of a compound.[3]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

G cluster_workflow Experimental Workflow for Kinase Inhibition Assay A Prepare kinase, substrate, ATP, and test compound B Incubate for kinase reaction A->B C Add ADP-Glo™ Reagent to terminate reaction and deplete ATP B->C D Add Kinase Detection Reagent to convert ADP to ATP C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for determining in vitro kinase inhibition using the ADP-Glo™ assay.

G cluster_pathway Simplified Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., PIP4K2A, MSK1) Upstream_Kinase->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Substrate->Cellular_Response Inhibitor Bromo/Chloro-Pyridine Analog Inhibitor->Target_Kinase Inhibition

Caption: Simplified signaling pathway illustrating the point of intervention for kinase inhibitors.

References

Safety Operating Guide

Safe Disposal of (5-Bromopyridin-2-yl)(morpholino)methanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (5-Bromopyridin-2-yl)(morpholino)methanone and any contaminated materials as hazardous waste. Due to its chemical structure containing a brominated pyridine and a morpholine moiety, this compound requires careful handling and disposal in accordance with institutional and regulatory guidelines for hazardous chemical waste.

Proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Hazard Assessment and Waste Segregation

Key Principles for Handling:

  • Never dispose of this chemical down the sink or in regular trash.[4]

  • Avoid evaporation as a method of disposal.[5]

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound and its waste.

**Step-by-Step Disposal Protocol

1. Waste Collection:

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[1][6] Do not mix with non-halogenated waste.[1] The container should be made of a compatible material with a secure screw cap.[5]

  • Solid Waste: Any solid waste contaminated with the compound, such as contaminated silica gel, filter paper, gloves, and weighing boats, must be collected in a separate, clearly labeled container for solid hazardous waste.[1][7]

  • Sharps: Contaminated sharps, such as needles or broken glassware, should be placed in a designated puncture-resistant sharps container.[8]

2. Waste Storage:

  • All waste containers must be stored in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[5][9]

  • Ensure containers are kept tightly closed except when adding waste.[4][5]

  • Properly label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards.[7] The date when waste is first added to the container should also be recorded.[7]

3. Disposal of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to about 5% of the container's volume.[4]

  • Collect the rinseate as hazardous liquid waste in the designated halogenated organic waste container.[4]

  • After triple rinsing, deface or remove all chemical labels from the container and remove the cap before disposing of it as regular trash.[4]

4. Requesting Waste Pickup:

  • Once a waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[4]

Quantitative Data Summary

While specific quantitative data for this compound was not found in the provided search results, the following table outlines general quantitative guidelines for hazardous waste accumulation in a laboratory setting, which should be adhered to.

ParameterGuidelineSource
Maximum Liquid Hazardous Waste in SAA55 gallons[9]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)[9]
Container HeadspaceAt least one-inch[5]
Storage Time for Partially Filled Containers in SAAUp to 1 year[5]
Time to Remove Full Container from SAAWithin 3 days[5]

Experimental Workflow for Disposal

Below is a visual representation of the proper disposal workflow for this compound.

G Figure 1: Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Liquid Waste (Solutions containing the compound) D Halogenated Organic Liquid Waste Container A->D B Solid Waste (Contaminated lab supplies) E Solid Hazardous Waste Container B->E C Empty Containers F Triple Rinse with Solvent C->F G Store in Satellite Accumulation Area (SAA) D->G E->G I Dispose as Regular Trash F->I After defacing labels J Collect Rinsate in Liquid Waste Container F->J H EHS Waste Pickup G->H J->D

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromopyridin-2-yl)(morpholino)methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromopyridin-2-yl)(morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.